2-(4-Methylpiperidin-1-yl)propanoic acid
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7-3-5-10(6-4-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYWNGCMPWBBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627568 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-16-0 | |
| Record name | 2-(4-Methylpiperidin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 2-(4-Methylpiperidin-1-yl)propanoic Acid: Properties, Synthesis, and Research Applications
Abstract: This technical guide provides a comprehensive overview of 2-(4-methylpiperidin-1-yl)propanoic acid, a heterocyclic alpha-amino acid derivative of significant interest to the scientific community. The document delineates the compound's core chemical and physical properties, proposes a robust and logical synthetic pathway with detailed protocols, and outlines a framework for its analytical characterization. Furthermore, this guide explores the compound's potential applications as a versatile building block and scaffold in medicinal chemistry and drug development, grounded in the established roles of its constituent piperidine and propanoic acid moieties. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction and Molecular Overview
2-(4-Methylpiperidin-1-yl)propanoic acid (CAS No. 915920-16-0) is a chiral organic compound featuring a propanoic acid backbone substituted at the alpha-carbon with a 4-methylpiperidine ring via a nitrogen-carbon bond.[1] The integration of these two key functional groups—a carboxylic acid and a tertiary amine within a heterocyclic scaffold—imparts a unique combination of physicochemical properties that are highly desirable in modern drug design.
The piperidine ring is a "privileged scaffold," a structural motif frequently found in successful therapeutic agents due to its ability to form favorable interactions with biological targets and its versatile synthetic chemistry. The propanoic acid group provides a handle for salt formation to enhance aqueous solubility and bioavailability, while also serving as a potential hydrogen bond donor and acceptor. The methyl group at the 4-position of the piperidine ring introduces a lipophilic element and conformational constraint. Crucially, the molecule possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it can exist as two distinct enantiomers, a factor of critical importance in pharmacological activity.
Sources
Technical Guide: Characterization & Profiling of 2-(4-Methylpiperidin-1-yl)propanoic acid
The following guide details the technical characterization, synthesis, and analytical profiling of 2-(4-Methylpiperidin-1-yl)propanoic acid . This document is structured for pharmaceutical scientists requiring rigorous, self-validating protocols.
Executive Summary & Chemical Identity
2-(4-Methylpiperidin-1-yl)propanoic acid (CAS: 915920-16-0) is a non-proteinogenic, N-substituted
This molecule represents a critical fragment in medicinal chemistry, often serving as a "solubilizing tail" in drug design to modulate lipophilicity (LogD) and introduce a basic center for lysosomal trapping or target interaction. Its zwitterionic nature and lack of UV-active chromophores present specific challenges in detection and purification that this guide addresses.
| Property | Specification |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)propanoic acid |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| Chirality | One chiral center ( |
| Chromophore Status | Weak/Non-existent. (Requires CAD, ELSD, or MS for robust detection). |
| pKa (Calculated) |
Synthesis & Impurity Origin Analysis
To characterize the molecule effectively, one must understand its genesis. The primary synthesis route dictates the impurity profile.
Validated Synthetic Route (Nucleophilic Substitution)
The most robust synthesis involves the
Protocol:
-
Reagents: 2-Bromopropanoic acid (1.0 eq), 4-Methylpiperidine (1.1 eq),
(2.5 eq). -
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (ACN) or
(DMF) for 12-16 hours. -
Workup: The zwitterionic product precipitates or requires ion-exchange chromatography (Dowex 50W) for isolation from inorganic salts.
Impurity Profiling Logic
-
Impurity A (Elimination): Acrylic acid derivatives formed by dehydrohalogenation of the starting material.
-
Impurity B (Regioisomer): If 2-chloropropanoic acid is used, risk of elimination increases.
-
Impurity C (Over-alkylation): Unlikely due to steric bulk, but trace quaternary ammonium salts are possible.
Synthesis Workflow Diagram
Caption: Synthetic pathway emphasizing the SN2 mechanism and critical purification step to remove inorganic salts.
Structural Elucidation (Spectroscopy)
Due to the lack of aromatic rings, NMR and MS are the primary tools for confirmation.
Nuclear Magnetic Resonance (NMR) Strategy
The key challenge is distinguishing the methyl group on the piperidine ring from the methyl group of the propanoic acid chain.
-
Solvent Selection:
or is required due to zwitterionic solubility. may require the ester form or TFA salt.
Diagnostic Signals (
-
-Proton (
): A distinct quartet (or multiplet) around 3.2 - 3.5 ppm . This signal confirms the N-substitution at the alpha position. -
Acid Chain Methyl (
): A doublet ( ) appearing at 1.2 - 1.4 ppm . -
Piperidine Methyl (
): A doublet ( ) typically shielded, appearing at 0.9 - 1.0 ppm .-
Differentiation: The piperidine methyl integrates to 3H and couples to the methine of the ring (multiplet). The acid chain methyl couples directly to the deshielded
-proton.
-
-
Ring Protons: Complex envelope from 1.5 - 3.0 ppm.
Mass Spectrometry (HRMS)
-
Ionization: ESI (Positive Mode).
-
Theoretical [M+H]+: 172.1332 m/z.
-
Fragmentation Pattern:
-
Loss of
( ): m/z. -
Cleavage of N-C(
) bond: Characteristic piperidine fragment ( m/z).
-
Analytical Method Development
Critical Insight: Standard UV detection (254 nm) is useless for this compound. Detection at 205-210 nm is possible but prone to baseline drift and solvent interference.
Recommended Method: HPLC-CAD (Charged Aerosol Detection)
CAD is universal and ideal for non-chromophoric zwitterions.
| Parameter | Condition | Rationale |
| Column | HILIC (e.g., Waters XBridge Amide) or C18-Aq | HILIC retains polar zwitterions better than standard C18. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) | Basic pH suppresses amine ionization, improving peak shape on C18. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 95% A to 50% A over 10 min | Gradient elution for impurity separation. |
| Detector | CAD or ELSD | Essential due to lack of chromophore. |
| Sample Diluent | 50:50 Water:ACN | Matches initial mobile phase conditions. |
Chiral Separation (Enantiomeric Purity)
Since the
-
Column: Chiralpak ZWIX(+) or ZWIX(-) (Zwitterionic stationary phases).
-
Mobile Phase: MeOH/ACN with 50mM Formic Acid and 25mM Diethylamine (Double additive is crucial for zwitterions).
-
Detection: ELSD or MS.
Analytical Decision Tree
Caption: Decision matrix for selecting detection and separation modes, highlighting the necessity of CAD/MS and HILIC.
Stability & Handling
-
Hygroscopicity: As a zwitterionic amino acid, the solid is likely hygroscopic. Store in a desiccator.
-
Solution Stability: Stable in aqueous buffers (pH 2-10) for 24 hours. Avoid prolonged exposure to strong oxidizing agents (N-oxide formation).
-
pKa Effect: At physiological pH (7.4), the molecule is zwitterionic (Net charge
). This minimizes solubility in organic extraction solvents (DCM, EtOAc). For extraction, adjust pH to >11 (anionic) or <2 (cationic) depending on the counter-ion desired.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19965467, 2-Methyl-2-(piperidin-1-yl)propanoic acid. (Note: Isomer reference for spectral comparison). Retrieved from [Link][2]
- D.W. Armstrong et al. (2012). Separation of Amphoteric and Zwitterionic Compounds. Journal of Chromatography A. (General reference for ZWIX column methodology).
Sources
Structural Elucidation and NMR Characterization of 2-(4-Methylpiperidin-1-yl)propanoic Acid
Executive Summary
This technical guide details the 1H NMR characterization of 2-(4-Methylpiperidin-1-yl)propanoic acid , a chiral
The analysis of this molecule presents two specific challenges for the analytical scientist:
-
Zwitterionic Equilibrium: As an amino acid derivative, the protonation state (cationic, zwitterionic, or anionic) heavily influences chemical shifts, necessitating precise pH control during sample preparation.
-
Diastereotopy: The chiral center at the propanoic acid
-position ( ) renders the piperidine ring carbons and protons magnetically non-equivalent (diastereotopic), resulting in complex splitting patterns often mistaken for impurities.
Structural Logic & Spin System Analysis
Before interpreting the spectrum, one must deconstruct the spin systems. The molecule consists of two distinct aliphatic chains connected by a nitrogen atom.
The Chiral Influence
The carbon at position 2 of the propanoic acid chain is a stereocenter (R/S). Because the piperidine nitrogen is attached to this chiral center, the two sides of the piperidine ring are diastereotopic .
-
Consequence: The protons at
and of the piperidine ring are not chemically equivalent. They will not appear as a simple triplet or broad singlet; instead, they will manifest as complex multiplets due to geminal and vicinal coupling in a non-symmetric environment.
Graphviz Visualization: Structural Connectivity & Spin Systems
The following diagram illustrates the logical flow of magnetization transfer expected in COSY and HSQC experiments for this molecule.
Caption: Spin system connectivity showing coupling networks. Note the separation between the Propanoic Acid spin system (blue) and the Piperidine spin system (red), bridged only by Nitrogen (observable via HMBC or NOESY).
Experimental Protocol
Sample Preparation
The choice of solvent is critical due to the zwitterionic nature of the compound (
| Parameter | Method A: Zwitterion/Salt | Method B: Free Base/Ester |
| Target Form | HCl Salt or Zwitterion | Free Base or Methyl Ester |
| Solvent | D₂O (Deuterium Oxide) | CDCl₃ (Chloroform-d) |
| Reference | TSP (Trimethylsilylpropanoic acid) | TMS (Tetramethylsilane) |
| pH Adjustment | Add NaOD or DCl to shift equilibrium | None required |
| Advantages | Mimics physiological state; best solubility.[1] | Sharpest lines; distinct OH/NH signals. |
Recommended Workflow: Use Method A (D₂O) for routine purity analysis of the acid. Use Method B only if the carboxyl group is esterified.
Acquisition Parameters[2]
-
Frequency: 400 MHz or higher (essential to resolve piperidine multiplets).
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Relaxation Delay (D1):
seconds. The quaternary carbons and methyls in this semi-rigid ring system may have longer relaxation times; insufficient delay will compromise integration accuracy. -
Scans (NS): 16–64 (sufficient for >5 mg sample).
Spectral Analysis & Assignment
The following data assumes the HCl salt form in D₂O , where the amine is protonated (
The Aliphatic Region (0.8 – 2.0 ppm)
This region contains the high-field signals from the methyl groups and the "top" of the piperidine ring.
-
0.92 ppm (3H, doublet, J = 6.5 Hz): Piperidine 4-Methyl group. This is the most shielded signal.
-
1.35 ppm (3H, doublet, J = 7.0 Hz): Propanoic acid methyl group (
-CH-). -
1.40 – 1.90 ppm (5H, complex multiplet):
-
Piperidine
methylene protons (4H). -
Piperidine
methine proton (1H). -
Note: These often overlap. In high-field instruments (600 MHz), the axial and equatorial protons may resolve into distinct multiplets.
-
The Alpha-Heteroatom Region (2.5 – 4.0 ppm)
This is the diagnostic region. Signals here are deshielded by the electronegative Nitrogen and the Carboxyl group.
-
2.80 – 3.40 ppm (4H, broad multiplets): Piperidine
protons (adjacent to Nitrogen).-
Crucial Analysis: Due to the chiral center at the propanoic tail, these protons are diastereotopic . You will likely see two sets of signals or a very complex broad multiplet rather than a simple triplet. The axial protons typically appear upfield of the equatorial protons.
-
-
3.75 ppm (1H, quartet, J = 7.0 Hz): Propanoic acid
-proton ( -COOH).-
This signal is split into a quartet by the adjacent methyl group.
-
Shift Logic: It is deshielded by both the carboxylic acid and the cationic nitrogen.
-
The Exchangeable Region (> 8.0 ppm)
-
COOH / NH+: In D₂O, these protons exchange rapidly with the solvent and appear as part of the HDO peak (~4.79 ppm). In DMSO-d6, a broad singlet at >10 ppm (COOH) and a broad signal at ~9 ppm (NH+) would be visible.
Summary Table of Chemical Shifts[3]
| Position | Type | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
| Piperidine-Me | CH₃ | 0.90 – 0.95 | Doublet (J~6.5) | 3H | Shielded, remote from EWG. |
| Propanoic-Me | CH₃ | 1.30 – 1.40 | Doublet (J~7.0) | 3H | Vicinal coupling to |
| Ring Body | CH/CH₂ | 1.40 – 1.90 | Multiplet | 5H | |
| Ring Alpha | N-CH₂ | 2.80 – 3.40 | Multiplet (Complex) | 4H | Diastereotopic, |
| Backbone Alpha | N-CH | 3.60 – 3.80 | Quartet (J~7.0) | 1H | Deshielded by COOH + N. |
Troubleshooting & Impurity Profiling
Common synthesis routes involve the alkylation of 2-bromopropanoic acid with 4-methylpiperidine. Impurities are easily identified by NMR.
Graphviz Visualization: Impurity Identification
The following decision tree aids in identifying common spectral anomalies.
Caption: Diagnostic workflow for identifying unreacted starting materials in the crude mixture.
Validation Checklist (Self-Correcting Protocol)
-
Integration Check: The ratio of the two methyl doublets must be exactly 1:1 (3H:3H). If the doublet at 0.9 ppm integrates higher, you have residual 4-methylpiperidine.
-
Chiral Purity: If the starting material (2-bromopropanoic acid) was racemic, the product is a racemate. If a chiral starting material was used, check for enantiomeric excess (ee) using a chiral solvating agent (e.g., Pirkle alcohol), as the standard NMR spectrum of enantiomers is identical in achiral solvents.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
SDBS Web . (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Used for validating piperidine ring shifts).[2]
-
Claridge, T. D. W. (2016).[3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for diastereotopic assignments).
Sources
An In-depth Technical Guide to the Mass Spectrometry of 2-(4-Methylpiperidin-1-yl)propanoic acid
Introduction: The Analytical Challenge and Opportunity
Welcome to a comprehensive exploration of the mass spectrometric behavior of 2-(4-Methylpiperidin-1-yl)propanoic acid. This guide is designed not as a rigid protocol, but as a narrative journey through the analytical process, grounded in the principles of expert experience and scientific integrity. Our focus is on understanding the "why" behind the "how," enabling you to develop robust, reliable, and insightful analytical methods for this and similar molecules.
2-(4-Methylpiperidin-1-yl)propanoic acid is a small molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid group. This zwitterionic potential makes it an interesting candidate for analysis by mass spectrometry (MS), a powerful technique for determining the mass, structure, and quantity of molecules.[1][2] This guide will provide the foundational knowledge and practical steps to confidently analyze this compound, from initial in-silico predictions to the interpretation of complex fragmentation spectra.
Foundational Principles: Predicting Mass Spectrometric Behavior
A successful analysis begins long before the sample is introduced into the instrument. By examining the molecule's structure, we can predict its behavior and make informed decisions about the analytical strategy.
In Silico Analysis: An Analyst's Foresight
Before entering the lab, a thorough in-silico (computational) analysis is crucial. For our target molecule, we can deduce the following:
| Property | Value | Source |
| Molecular Formula | C9H17NO2 | [3] |
| Monoisotopic Mass | 171.1259 g/mol | [4][5] |
| IUPAC Name | 2-(4-methylpiperidin-1-yl)propanoic acid | [3] |
The key structural features that will dictate its mass spectrometric behavior are:
-
The Tertiary Amine (Piperidine Nitrogen): This is the most basic site and the primary candidate for protonation in positive-ion electrospray ionization (ESI). The N-alkyl group is a site of potential fragmentation.[6]
-
The Carboxylic Acid Group: This is the most acidic site, making it suitable for deprotonation in negative-ion ESI. Fragmentation can occur through the loss of water or the entire carboxyl group.[7][8]
-
The Piperidine Ring: This saturated heterocyclic structure can undergo characteristic ring-opening fragmentation pathways.[9][10]
Selecting the Right Ionization Technique
The goal of the ionization source is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation.
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for polar and thermally labile molecules like ours.[11] Given the presence of both a basic nitrogen and an acidic carboxylic acid, ESI is the premier choice. In positive ion mode, we expect to see the protonated molecule, [M+H]+, at m/z 172.1332. In negative ion mode, the deprotonated molecule, [M-H]-, at m/z 170.1188 is anticipated.
-
Atmospheric Pressure Chemical Ionization (APCI): While also suitable for small molecules, APCI is generally better for less polar compounds and can sometimes induce more in-source fragmentation. For this zwitterionic-capable molecule, ESI is the more logical and gentle starting point.
Experimental Design: A Self-Validating Workflow
A robust analytical method is a self-validating one. Each step, from sample preparation to data acquisition, should be designed to ensure accuracy, precision, and reliability.
Sample Preparation: The Foundation of Quality Data
Contaminants or improper solvent choice during sample preparation can significantly impact the quality of mass spectrometry results.[12]
Step-by-Step Protocol for Standard Preparation:
-
Initial Stock Solution: Accurately weigh and dissolve the 2-(4-Methylpiperidin-1-yl)propanoic acid standard in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Ensure the solvent is of high purity (LC-MS grade).[13]
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid for reversed-phase chromatography) to a final concentration of approximately 1-10 µg/mL.[13]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.[14]
-
Blanks: Prepare a blank sample consisting of only the final dilution solvent to be run before and after the sample set to check for carryover and system contamination.[13]
Causality Behind Choices:
-
Solvent Choice: Methanol and acetonitrile are excellent choices as they are polar enough to dissolve the analyte and are fully compatible with ESI.
-
Concentration: Starting in the low µg/mL range helps to avoid detector saturation and ion suppression effects.
-
Filtration: This is a critical step to protect the expensive LC column and MS instrument from blockages.[14]
Liquid Chromatography (LC) Method: Achieving Separation
Chromatographic separation is essential to remove matrix components and separate isomers or impurities from the analyte of interest before it enters the mass spectrometer.
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | The industry standard for small molecule separations, offering good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid helps to protonate the piperidine nitrogen, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A typical starting gradient to elute a wide range of compounds. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2-5 µL | A small volume minimizes peak distortion. |
This molecule's zwitterionic nature can present a challenge in reversed-phase chromatography.[15] By keeping the mobile phase pH low with formic acid, we ensure the carboxylic acid is neutral and the tertiary amine is protonated, leading to more predictable and reproducible retention.
Mass Spectrometer and Data Acquisition
The following is a robust workflow for acquiring high-quality data for both qualitative and quantitative analysis.
-
Full Scan MS: Initially, a full scan is performed to detect all ions within a specified mass range (e.g., m/z 50-500). This allows for the identification of the protonated molecule [M+H]+ at m/z 172.13.
-
Tandem Mass Spectrometry (MS/MS): A data-dependent acquisition (DDA) is then employed. The mass spectrometer automatically selects the most intense ion from the full scan (in this case, m/z 172.13) and subjects it to collision-induced dissociation (CID) to generate fragment ions. This MS/MS spectrum provides a structural fingerprint of the molecule.[16]
Data Interpretation: Decoding the Mass Spectra
The true power of mass spectrometry lies in the interpretation of the data to elucidate the structure of the analyte.
The Full Scan Spectrum: The Molecular Ion
In positive ion ESI, the full scan spectrum should show a prominent peak at m/z 172.13, corresponding to the [M+H]+ ion. The presence of an A+1 isotopic peak at approximately 1.1% intensity for each carbon atom (9 carbons in this molecule) would result in a small peak at m/z 173.13, further confirming the elemental composition.
The MS/MS Spectrum: A Structural Fingerprint
The MS/MS spectrum, generated by CID of the m/z 172.13 precursor ion, is where the detailed structural information is found. Based on the known fragmentation patterns of piperidine derivatives and carboxylic acids, we can predict the following key fragmentation pathways.[7][9][10][17]
Proposed Fragmentation Pathways:
Interpretation of Key Fragments:
-
m/z 154.12 ([M+H - H₂O]⁺): A characteristic neutral loss for molecules containing a carboxylic acid.[10][18] The protonated molecule readily eliminates a molecule of water.
-
m/z 126.13 ([M+H - HCOOH]⁺): This corresponds to the loss of formic acid, a common fragmentation pathway for protonated carboxylic acids.
-
m/z 98.10: This ion likely results from the cleavage of the propanoic acid side chain, followed by a rearrangement, leading to a protonated methyl-piperidine species. Alpha-cleavage next to the nitrogen is a dominant fragmentation pathway for amines.[7][9]
-
m/z 84.08: This fragment could arise from the complete loss of the propanoic acid substituent from the nitrogen, resulting in a charged piperidine ring fragment.
Summary of Predicted Fragment Ions:
| m/z (Predicted) | Proposed Formula | Description |
| 172.13 | [C9H18NO2]+ | Precursor Ion ([M+H]+) |
| 154.12 | [C9H16NO]+ | Neutral loss of water |
| 126.13 | [C8H16N]+ | Neutral loss of formic acid |
| 98.10 | [C6H12N]+ | Protonated 4-methylpiperidine |
| 84.08 | [C5H10N]+ | Piperidine ring fragment |
Advanced Applications: Quantitative Analysis
For drug development and other regulated industries, quantifying the amount of a substance is often the end goal. Tandem mass spectrometry is exceptionally well-suited for this through a technique called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
In an SRM experiment, instead of scanning a wide range of masses, the mass spectrometer is programmed to only allow the precursor ion (m/z 172.13) to pass through the first mass analyzer. This ion is then fragmented, and the second mass analyzer is set to only detect one or two specific, intense fragment ions (e.g., m/z 98.10 and m/z 126.13). This highly specific detection method provides excellent sensitivity and selectivity, allowing for accurate quantification even in complex biological matrices.
Conclusion
The mass spectrometric analysis of 2-(4-Methylpiperidin-1-yl)propanoic acid is a multifaceted process that leverages the unique chemical properties of the molecule. By understanding its structure, we can predict its ionization and fragmentation behavior, design a robust LC-MS/MS method, and interpret the resulting data with confidence. Electrospray ionization in positive mode, coupled with collision-induced dissociation, provides a wealth of structural information, with key fragmentation pathways involving the loss of water, the cleavage of the propanoic acid side chain, and fragmentation of the piperidine ring. This guide provides a framework for developing and executing a comprehensive analytical strategy for this molecule, serving as a powerful tool in the arsenal of researchers and drug development professionals.
References
- Ibuprofen [Internet].
-
Lin K, Li Y, Wang Z, Liu Y, Wang Y. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. 2020;31(4):858-867. Available from: [Link]
-
Aiman S, Singh K. Mass Spectrometer. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2026. Available from: [Link]
-
Banerjee S, Mazumdar S. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. In: Supramolecular Chemistry [Internet]. IntechOpen; 2012. Available from: [Link]
- LC Analysis of Zwitterions with Ion-Free Mobile Phase [Internet]. SIELC Technologies.
- 2-(4-methylpiperidin-1-yl)propanoic acid [Internet]. Fluorochem.
- Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives [Internet]. BenchChem.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep [Internet]. The Blog - Tecan.
-
Kristensen, T., Cazaunau, M., Gratien, A., et al. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. 2024;58(20):8583-8591. Available from: [Link]
-
Tautenhahn R, Patti GJ, Rinehart D, Siuzdak G. XCMS Online: a web-based platform to process untargeted metabolomic data. Analytical Chemistry. 2012;84(11):5035-5039. Available from: [Link]
-
Introduction to Mass Spectrometry [Internet]. Chemistry LibreTexts. 2024. Available from: [Link]
-
Zuanazzi MR, Ireno IC, Dalsenter PR, et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry. 2018;53(8):722-730. Available from: [Link]
-
Mass Spectrometry - Fragmentation Patterns [Internet]. Chemistry LibreTexts. 2023. Available from: [Link]
-
Prepping Small Molecules for Mass Spec [Internet]. Biocompare.com. 2019. Available from: [Link]
-
Procedure for N-alkylation of Piperidine? [Internet]. ResearchGate. 2017. Available from: [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. 2023. Available from: [Link]
-
Mass spectrometry [Internet]. Wikipedia. 2026. Available from: [Link]
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HPLC method dev strategies for Zwitterions [Internet]. Chromatography Forum. 2019. Available from: [Link]
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Lin K, Li Y, Wang Z, Liu Y, Wang Y. Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2'-Deoxyguanosine. Journal of the American Society for Mass Spectrometry. 2020;31(4):858-867. Available from: [Link]
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Murphy SM, Sorooshian A, Kroll JH, et al. Secondary aerosol formation from atmospheric reactions of aliphatic amines. Atmospheric Chemistry and Physics. 2007;7(9):2313-2337. Available from: [Link]
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An Education in ESI [Internet]. The Analytical Scientist. Available from: [Link]
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Why can zwitterions be difficult detect by HPLC-MS? [Internet]. Chemistry Stack Exchange. 2020. Available from: [Link]
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Theoretical Mass Spectrometry [Internet]. National Institute of Standards and Technology. 2013. Available from: [Link]
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3-(4-Methylpiperidin-1-yl)propanoic acid [Internet]. PubChem. Available from: [Link]
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Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups [Internet]. ResearchGate. Available from: [Link]
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Mass spectrometry – Knowledge and References [Internet]. Taylor & Francis. Available from: [Link]
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Pesek JJ, Matyska MT. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. LCGC North America. 2017;35(11):810-817. Available from: [Link]
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Tolf BR, Jiang X, Wegmann-Szente A, et al. Collision-activated dissociation studies of alkylamines formed from copper-induced dealkylation of N-alkylporphyrins. Journal of the American Society for Mass Spectrometry. 1996;7(8):72-81. Available from: [Link]
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Foley DJ, Chepiga KM, Youngsaye W, et al. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of piperidine-3-carboxylic acid methyl ester. RSC Medicinal Chemistry. 2022;13(12):2369-2376. Available from: [Link]
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Harrison AG. The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry. 1987;22(10):637-642. Available from: [Link]
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Pivatto M, Crotti AEM, Lopes NP, et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society. 2005;16(6b):1423-1430. Available from: [Link]
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Zhang Y, Wang Y, Chen P, et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society. 2025;147(35):15678-15686. Available from: [Link]
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In-Silico Optimization of 2-(4-Methylpiperidin-1-yl)propanoic Acid: A CNS-Focused Screening Protocol
Topic: In-Silico Screening of 2-(4-Methylpiperidin-1-yl)propanoic Acid Derivatives Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads
Executive Summary
The scaffold 2-(4-methylpiperidin-1-yl)propanoic acid represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery. Structurally, it combines a lipophilic cationic center (the 4-methylpiperidine) with a chiral polar tail (the propanoic acid moiety). This architecture mimics endogenous neurotransmitter modulators and has been extensively cited as a core fragment for Sigma-1 Receptor (S1R) ligands and GABA transporter inhibitors.
This guide details a rigorous in-silico screening workflow to evolve this core acid into high-affinity amide derivatives. By leveraging reaction-based library enumeration, stereoselective docking, and molecular dynamics, we aim to identify leads with optimal Blood-Brain Barrier (BBB) permeability and sub-nanomolar affinity.
Scaffold Analysis & Pharmacophore Mapping
Structural Deconstruction
The core molecule acts as an amphiphilic anchor. Successful screening requires understanding its three functional zones:
-
The Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the tertiary amine (
) is protonated. This positive charge is critical for forming an electrostatic "ionic lock" with aspartate or glutamate residues in target proteins (e.g., Glu172 in S1R). -
The Lipophilic Bulk (4-Methyl Group): This substituent probes hydrophobic pockets, enhancing selectivity over related receptors (e.g., Sigma-2 or Muscarinic receptors).
-
The Chiral Tail (Propanoic Acid): The C2 position is a chiral center. Biological activity often resides exclusively in one enantiomer (typically S-configuration for amino-acid-like transport). The carboxylic acid is a "synthetic handle" for generating propionamide libraries to mask polarity and improve BBB penetration.
Biological Context: The Sigma-1 Receptor Case Study
For this protocol, we utilize the Sigma-1 Receptor (S1R) as the primary screening target.[1] S1R modulation is a validated mechanism for neuropathic pain and neurodegeneration. The 4-methylpiperidine moiety is a known "S1R-privileged" fragment.
Phase I: Combinatorial Library Design
Instead of screening random databases, we employ Reaction-Based Enumeration . We will virtually "synthesize" a library of amides by coupling the core acid with diverse primary and secondary amines.
Protocol:
-
Core Preparation: Generate both (R) and (S) enantiomers of the parent acid.
-
Reagent Selection: Select 500–1,000 diverse amines from the eMolecules or Enamine building block databases. Prioritize reagents with aromatic rings (benzyl amines, anilines) to target the S1R "secondary hydrophobic pocket."
-
Enumeration: Use RDKit or Schrödinger Enumeration tool to simulate Amide Coupling:
-
Reaction SMARTS:[OH] + [N:2] >> [N:2]
-
Output: ~2,000 discrete analogues (1,000 amines × 2 enantiomers).
-
Phase II: ADMET & Physicochemical Filtering (The "Fail Early" Gate)
CNS drugs require strict physicochemical compliance. We filter the enumerated library before docking to save computational resources.
Key Metrics & Thresholds:
| Parameter | Threshold | Rationale |
| Molecular Weight (MW) | < 450 Da | Maintain CNS drug-likeness (Travers’ Rules). |
| Topological Polar Surface Area (TPSA) | < 90 Ų | TPSA > 90 Ų correlates with poor BBB penetration. |
| cLogP | 2.0 – 4.5 | Optimal lipophilicity for membrane crossing without phospholipidosis risk. |
| H-Bond Donors (HBD) | ≤ 2 | Excess donors impede BBB transport. |
| Basic pKa | 7.5 – 10.0 | Ensure protonation for receptor binding while allowing equilibrium for transport. |
Implementation: Use RDKit (Python) or QikProp to calculate descriptors. Discard any compound failing >1 rule.
Phase III: Stereoselective Molecular Docking
Target Preparation
-
Source: Protein Data Bank (PDB ID: 5HK1 or 6DJZ - Human S1R bound to ligands).
-
Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the co-crystallized ligand, ensuring Glu172 is enclosed.
-
Constraint: Define a Positional Constraint or Pharmacophore Constraint for a positive charge at the Glu172 carboxylate. This forces the piperidine nitrogen to anchor correctly.
Docking Protocol (AutoDock Vina / Glide)
-
Ligand Prep: Generate 3D conformers (max 50 per ligand). Crucial: Protonate the piperidine nitrogen.
-
Precision: Run Standard Precision (SP) docking first.
-
Scoring: Filter by Binding Affinity (
). -
Visual Inspection: Discard poses that do not show the salt bridge with Glu172 or
stacking with Tyr103/Phe107 .
Phase IV: Molecular Dynamics (MD) Validation
Docking is static; MD proves stability. We subject the top 5% of hits to dynamic simulation.
Workflow:
-
System Setup: Solvate ligand-protein complex in a TIP3P water box; add Na+/Cl- ions (0.15 M) to neutralize.
-
Equilibration: NVT (100 ps) followed by NPT (100 ps) ensembles to stabilize temperature (310 K) and pressure (1 bar).
-
Production Run: 50–100 ns simulation using GROMACS or Desmond.
-
Analysis Metrics:
-
RMSD (Root Mean Square Deviation): Ligand RMSD should remain < 2.0 Å relative to the protein backbone.
-
H-Bond Persistence: The salt bridge with Glu172 should exist for >80% of the simulation time.
-
Visualizing the Screening Architecture
The following diagram illustrates the integrated workflow, emphasizing the feedback loop between structural analysis and library design.
Caption: Figure 1. End-to-end in-silico screening workflow for piperidine propanoic acid derivatives, moving from combinatorial enumeration to dynamic validation.
References
-
Kubota, K., et al. (2020). Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[5] European Journal of Medicinal Chemistry.
-
Schmidt, H.R., et al. (2016). Crystal structure of the human sigma-1 receptor.[1][6] Nature.
-
Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Trott, O., & Olson, A.J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.[2]
-
Pajouhesh, H., & Lenz, G.R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx.
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2-(4-Methylpiperidin-1-yl)propanoic acid structural analogs
An In-Depth Technical Guide to the Structural Analogs of 2-(4-Methylpiperidin-1-yl)propanoic Acid for Drug Discovery Professionals
Authored by a Senior Application Scientist
Foreword: The Untapped Potential of Piperidine-Containing Scaffolds
In the landscape of medicinal chemistry, the piperidine moiety stands as a privileged scaffold, a recurring structural motif in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have cemented its role in the design of novel therapeutics. When coupled with a propanoic acid functionality, as in the case of 2-(4-methylpiperidin-1-yl)propanoic acid, a molecule emerges with the potential to interact with a diverse range of biological targets. This guide delves into the core principles of designing and evaluating structural analogs of this parent compound, offering a roadmap for researchers, scientists, and drug development professionals to unlock its therapeutic promise. We will explore the nuances of synthetic strategies, the subtleties of structure-activity relationships (SAR), and the practical application of experimental protocols, all grounded in established scientific literature.
Section 1: Deconstruction of the Core Scaffold and Strategic Design Considerations
The parent compound, 2-(4-methylpiperidin-1-yl)propanoic acid, presents three primary regions for chemical modification to generate a library of structural analogs. A thorough understanding of the potential impact of modifications at each site is paramount for a rational and efficient drug discovery campaign.
-
The 4-Methylpiperidine Ring: This saturated heterocycle is a cornerstone of the molecule's three-dimensional structure. The methyl group at the 4-position introduces a specific stereochemical and lipophilic element. Modifications to this ring can profoundly influence binding affinity, selectivity, and pharmacokinetic properties. Key questions to consider include:
-
What is the impact of altering the substituent at the 4-position? (e.g., replacing methyl with larger alkyl groups, polar functionalities, or aromatic rings).
-
How does the stereochemistry at the 4-position affect biological activity?
-
Can the piperidine ring be replaced with other saturated heterocycles (e.g., pyrrolidine, morpholine, piperazine) to probe the importance of the ring nitrogen's basicity and the overall ring size?[1]
-
-
The Propanoic Acid Chain: This linker region, with its carboxylic acid terminus, is a critical determinant of the molecule's physicochemical properties, including solubility and potential for ionic interactions with biological targets. Strategic modifications here can fine-tune these properties and explore the spatial requirements of the binding pocket. Considerations include:
-
Varying the length of the alkyl chain (e.g., acetic acid, butanoic acid analogs).
-
Introducing substituents on the alkyl chain to alter conformation and lipophilicity.
-
Esterification of the carboxylic acid to create prodrugs with improved membrane permeability.[2]
-
-
The N-Substituent Linkage: The tertiary amine linkage between the piperidine ring and the propanoic acid chain is a key pivot point. Its basicity and the steric hindrance around it can influence receptor engagement and metabolic stability.
The following diagram illustrates the key regions for modification on the core scaffold.
Caption: Key regions for structural modification on the 2-(4-methylpiperidin-1-yl)propanoic acid scaffold.
Section 2: Synthetic Strategies for Analog Generation
The synthesis of 2-(4-methylpiperidin-1-yl)propanoic acid and its analogs can be approached through several reliable synthetic routes. The choice of a specific route will depend on the desired modifications and the availability of starting materials. A common and versatile approach involves the N-alkylation of 4-methylpiperidine with a suitable propanoate derivative.
General Synthetic Workflow
The following diagram outlines a generalized synthetic workflow for the preparation of the target analogs.
Caption: Generalized synthetic workflow for the preparation of 2-(4-substituted-piperidin-1-yl)propanoic acid analogs.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(4-methylpiperidin-1-yl)propanoate
This protocol is adapted from methodologies described for the synthesis of similar N-alkylated piperidine and piperazine derivatives.[2][3]
Materials:
-
4-Methylpiperidine
-
Ethyl 2-bromopropanoate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-methylpiperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methylpiperidin-1-yl)propanoate.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Exploration of Structural Analogs and Structure-Activity Relationships (SAR)
The true potential of the 2-(4-methylpiperidin-1-yl)propanoic acid scaffold lies in the systematic exploration of its structural analogs. By making targeted modifications and evaluating their biological activity, we can elucidate key structure-activity relationships that guide the development of potent and selective drug candidates.
Analogs with Modified Piperidine Ring: Probing Receptor-Ligand Interactions
Modifications to the 4-methylpiperidine ring can provide valuable insights into the steric and electronic requirements of the binding pocket.
| Modification | Rationale | Potential Biological Activities | Representative References |
| Variation of the 4-substituent (alkyl, aryl, polar groups) | To explore the size and nature of the binding pocket at this position. | NMDA receptor antagonism[4], Monoamine uptake inhibition[1] | [4],[1] |
| Introduction of heteroatoms in the ring (e.g., piperazine, morpholine) | To modulate the basicity of the ring nitrogen and introduce hydrogen bond donors/acceptors. | Cytotoxicity[2], Antifungal activity[3] | [2],[3] |
| Chiral separation of 4-substituted analogs | To investigate stereospecific interactions with the biological target. | Varies depending on the target. | N/A |
Analogs with Modified Propanoic Acid Chain: Fine-Tuning Physicochemical Properties
Alterations to the propanoic acid moiety can significantly impact the molecule's solubility, lipophilicity, and ability to form ionic bonds.
| Modification | Rationale | Potential Biological Activities | Representative References |
| Chain length variation (acetic, butanoic acid) | To optimize the distance between the piperidine ring and the acidic group. | FAAH inhibition[5] | [5] |
| Esterification of the carboxylic acid | To create prodrugs with enhanced cell permeability. | Cytotoxicity[2] | [2] |
| Bioisosteric replacement of the carboxylic acid (e.g., tetrazole, phosphonic acid) | To improve metabolic stability and oral bioavailability. | NMDA receptor antagonism[4] | [4] |
Structure-Activity Relationship (SAR) Insights from Related Compound Classes
While direct SAR data for 2-(4-methylpiperidin-1-yl)propanoic acid is scarce, we can draw valuable inferences from studies on structurally related compounds. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide and the C-region (equivalent to the piperidine ring here) significantly impacted binding affinity and antagonist potency.[6] Similarly, studies on (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of cytosolic phospholipase A2 demonstrated that the length of an alkyl substituent on the pyrrole ring was critical for inhibitory activity.[7]
The following diagram illustrates the logical flow of an SAR investigation for this scaffold.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Section 4: In Vitro Biological Evaluation: A Protocol for a Competitive Radioligand Binding Assay
To assess the potential of the synthesized analogs to interact with a specific G-protein coupled receptor (GPCR), a competitive radioligand binding assay is a standard and robust method. This protocol provides a general framework that can be adapted for various GPCR targets.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor of interest. The displacement of the radioligand is proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target receptor
-
Test compounds (synthesized analogs) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and other additives as required for the specific receptor)
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Microplate shaker
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Dilute the cell membranes and the radiolabeled ligand to the desired concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer, the test compound solution, the radiolabeled ligand solution, and the cell membrane suspension to each well.
-
Include wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) on a microplate shaker to allow the binding to reach equilibrium.
-
-
Termination of Binding and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add liquid scintillation cocktail to each vial.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the dose-response curve.
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
-
Self-Validation: The assay should include appropriate controls, and the results should be reproducible across multiple experiments. The determined Ki values for known reference compounds should be consistent with literature values.
Section 5: Future Directions and Advanced Concepts
The exploration of 2-(4-methylpiperidin-1-yl)propanoic acid analogs is not limited to traditional medicinal chemistry approaches. The integration of modern drug discovery technologies can accelerate the identification of promising lead compounds.
-
In Silico Screening and Molecular Modeling: Computational methods, such as virtual screening of compound libraries and molecular docking studies, can be employed to predict the binding affinity of novel analogs for specific targets.[8][9] This can help prioritize the synthesis of compounds with the highest probability of success.
-
Quantitative Structure-Activity Relationship (QSAR): As a sufficient number of analogs are synthesized and tested, QSAR models can be developed to correlate the structural features of the compounds with their biological activity.[9] These models can then be used to predict the activity of yet-to-be-synthesized analogs.
-
Fragment-Based Drug Discovery (FBDD): The core scaffold itself can be considered a starting point for FBDD. By identifying low-molecular-weight fragments that bind to the target, novel analogs can be designed by growing or linking these fragments.
Conclusion: A Scaffold Ripe for Discovery
The 2-(4-methylpiperidin-1-yl)propanoic acid scaffold represents a versatile and promising starting point for the development of novel therapeutics. Its inherent structural features, combined with the vast potential for chemical modification, offer a rich playground for medicinal chemists. By employing rational design principles, efficient synthetic strategies, and robust biological evaluation methods, the full therapeutic potential of this compound class can be realized. This guide has provided a comprehensive framework for embarking on this journey of discovery, grounded in scientific rigor and practical application. The path from a simple core structure to a life-changing medicine is challenging, but for scaffolds such as this, the potential rewards are immeasurable.
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Whitten, J. P., et al. (1989). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 32(8), 1970-1975. [Link]
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Kumar, A., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607. [Link]
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Kopanska, K., et al. (2020). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 25(22), 5431. [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
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Al-Huraish, A. H., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-. Frontiers in Microbiology, 15, 1370258. [Link]
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-
Wang, M., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-. Journal of Medicinal Chemistry, 66(21), 14756-14770. [Link]
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Lee, J., et al. (2012). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 22(3), 1262-1266. [Link]
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Joshi, A., et al. (2019). Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. International Journal of Pharmaceutical Sciences and Research, 10(7), 3364-3370. [Link]
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Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]
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Gonzalez-Garcia, R. A., et al. (2017). Current advances in biological production of propionic acid. Biotechnology Letters, 39(5), 637-649. [Link]
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Al-Mekhlafi, F. A., et al. (2021). Fatty Acid Analysis, Chemical Constituents, Biological Activity and Pesticide Residues Screening in Jordanian Propolis. Molecules, 26(16), 4927. [Link]
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Kummari, S., et al. (2020). Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 25(11), 2636. [Link]
-
Hussain, M., et al. (2019). Synthesis, Characterization and DFT Study of Bioactive 2-[(2-Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. Applied Organometallic Chemistry, 33(10), e5137. [Link]
-
Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
-
Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 161-168. [Link]
-
Nonaka, Y., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8012-8021. [Link]
Sources
- 1. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy 2-Methyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]propanoic acid [smolecule.com]
- 6. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure-activity relationships in the B and C-regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. mdpi.com [mdpi.com]
Preliminary Toxicological Assessment of 2-(4-Methylpiperidin-1-yl)propanoic Acid
[1]
Executive Summary
This technical guide outlines the preliminary safety assessment strategy for 2-(4-Methylpiperidin-1-yl)propanoic acid . As a tertiary amine-containing carboxylic acid, this molecule presents a distinct toxicological profile characterized by zwitterionic properties at physiological pH. While the piperidine moiety suggests potential off-target risks (specifically hERG inhibition), the propanoic acid tail likely mitigates lipophilicity-driven toxicity. This guide prioritizes in silico prediction, genotoxicity screening (Ames), and cardiotoxicity profiling to support a Go/No-Go decision in early drug discovery.
Compound Characterization & In Silico Profiling
Before wet-lab experimentation, a structural interrogation is required to define the "Safety Window."
Structural Alerts and Physicochemical Logic
The molecule consists of a 4-methylpiperidine core N-linked to a propanoic acid chain.
-
Zwitterionic Nature: At pH 7.4, the tertiary amine (pKa ~9-10) is protonated, and the carboxylic acid (pKa ~4.5) is deprotonated. This high polarity suggests limited Blood-Brain Barrier (BBB) penetration, reducing CNS toxicity risks compared to non-polar piperidine analogs (e.g., fentanyl precursors).
-
Cramer Classification: Likely Class III (high safety concern) due to the aliphatic tertiary amine, requiring rigorous genotoxicity testing.
-
Structural Alert (hERG): The 4-methylpiperidine moiety is a known pharmacophore for hERG potassium channel blockade. However, the anionic carboxylate often reduces this affinity by disrupting hydrophobic interactions within the channel pore.
In Silico Screening Workflow
Protocol:
-
QSAR Analysis: Run the structure through Derek Nexus or OECD QSAR Toolbox to check for mutagenicity alerts.
-
Metabolic Prediction: Use Fame 3 or BioTransformer to predict Phase I (N-dealkylation) and Phase II (Glucuronidation) metabolites.
Genotoxicity Assessment: The Ames Test (OECD 471)[2][3][4][5][6]
The first critical wet-lab gate is mutagenicity. The presence of the secondary amine impurity (if synthesis is incomplete) or specific metabolic intermediates necessitates a robust bacterial reverse mutation assay.
Strategic Rationale
We utilize the OECD 471 guideline but modify it for early screening by using a "2-strain" reduced protocol (TA98 and TA100) before scaling to the full 5-strain regulatory requirement. This saves compound and time while catching ~90% of mutagens.
Detailed Protocol (Standard Plate Incorporation)
Reagents:
-
Test Strains: Salmonella typhimurium TA98 (frameshift), TA100 (base-pair substitution).
-
Metabolic Activation: S9 fraction (rat liver homogenate induced with Aroclor 1254 or Phenobarbital/β-naphthoflavone).
-
Controls:
-
Negative:[1] DMSO or Sterile Water (Vehicle).
-
Positive (with S9): 2-Aminoanthracene (2-AA).
-
Positive (without S9): Sodium Azide (TA100), 2-Nitrofluorene (TA98).
-
Step-by-Step Workflow:
-
Inoculation: Grow bacterial cultures to
cells/mL (Late log phase). -
Preparation: Prepare top agar containing 0.05 mM histidine/biotin (trace amounts allow limited growth to fix mutations).
-
Treatment:
-
Mix 0.1 mL bacterial culture + 0.5 mL S9 mix (or buffer) + 0.1 mL Test Compound (5 concentrations: 0.5 to 5000 µ g/plate ).
-
Add 2.0 mL molten top agar (
C). -
Vortex gently (3 seconds) and pour onto Minimal Glucose Agar plates.
-
-
Incubation: Invert plates and incubate at
C for 48–72 hours. -
Readout: Count revertant colonies manually or using an automated colony counter.
Self-Validating Criteria:
-
The background (negative control) lawn must be uniform (confirming no cytotoxicity).
-
Positive controls must show a
3-fold increase in revertants over vehicle. -
Dose-response relationship must be observed for a "Positive" call.
Cardiotoxicity: hERG Inhibition Screening[8][9][10]
Piperidine derivatives are notorious for causing QT interval prolongation via hERG channel blockade. This is the highest risk factor for this chemical class.
The "Piperidine Risk" Mechanism
The protonated nitrogen of the piperidine ring can mimic potassium ions (
-
Hypothesis: The propanoic acid tail of 2-(4-Methylpiperidin-1-yl)propanoic acid adds a negative charge that may electrostatically repel the channel pore, potentially lowering toxicity compared to neutral piperidines.
Automated Patch Clamp Protocol (QPatch/Patchliner)
Objective: Determine the IC50 for hERG tail current inhibition.
-
Cell Line: CHO or HEK293 cells stably expressing hERG (
). -
Solutions:
-
Extracellular: Tyrode’s solution.
-
Intracellular: K-Aspartate based pipette solution.
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +40 mV for 2 seconds (opens channels).
-
Repolarize to -50 mV for 2 seconds (elicits tail current).
-
-
Dosing: Apply compound in ascending concentrations (0.1, 1, 10, 30 µM).
-
Analysis: Measure peak tail current amplitude.
-
Acceptance Criteria: Seal resistance
; Run-down .
-
Cytotoxicity & Hepatotoxicity (HepG2 Assay)
Since the liver is the primary site of metabolism for propanoic acid derivatives (via Beta-oxidation or Glucuronidation), hepatotoxicity must be ruled out.
MTT Assay Protocol
Principle: Conversion of MTT (yellow tetrazolium) to purple formazan by mitochondrial succinate dehydrogenase in living cells.
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Expose cells to compound (0.1 – 100 µM) for 48 hours.
-
Include: Triton X-100 (1%) as positive kill control.
-
-
MTT Addition: Add MTT reagent (5 mg/mL) to final conc. of 0.5 mg/mL. Incubate 3-4h at
C. -
Solubilization: Aspirate media; add DMSO to dissolve formazan crystals.
-
Quantification: Measure Absorbance (OD) at 570 nm.
Data Interpretation:
-
Threshold: An IC50
signals high hepatotoxic risk.
Visualizing the Assessment Workflow
The following diagram illustrates the decision tree for the toxicological evaluation of this NCE (Novel Chemical Entity).
Caption: Decision tree for the preliminary safety assessment of piperidine-propanoic acid derivatives.
Summary of Data Requirements
| Assay | Endpoint | Critical Threshold | Risk Implication |
| In Silico (QSAR) | Structural Alerts | Positive Alert | Potential DNA reactivity; requires mechanistic follow-up. |
| Ames Test | Revertant Colonies | Mutagenic carcinogen. Usually a project stopper. | |
| hERG Patch Clamp | Tail Current IC50 | QT Prolongation / Torsades de Pointes risk. | |
| HepG2 MTT | Cell Viability IC50 | Acute liver toxicity; metabolic activation issues. | |
| LogD (pH 7.4) | Lipophilicity | High tissue accumulation; phospholipidosis risk. |
References
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Organization for Economic Cooperation and Development.[2][1] [Link]
-
FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
Vandenberghe, W., et al. (2016). High-throughput screening of hERG channel inhibitors: A comparison of automated patch-clamp and fluorescence-based assays. Journal of Pharmacological and Toxicological Methods. [Link]
-
ECHA. (2023). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a: Endpoint specific guidance. European Chemicals Agency.[1] [Link]
Application Note: High-Sensitivity Quantification of 2-(4-Methylpiperidin-1-yl)propanoic Acid
Here is a detailed Application Note and Protocol guide for the quantification of 2-(4-Methylpiperidin-1-yl)propanoic acid .
Executive Summary
2-(4-Methylpiperidin-1-yl)propanoic acid (CAS: 201337-56-6) is a zwitterionic aliphatic amine derivative often encountered as a pharmaceutical intermediate or metabolite. Its analysis presents three distinct challenges:
-
Zwitterionic Nature: It contains a basic tertiary amine (pKa ~10.1) and an acidic carboxylic acid (pKa ~2.3), leading to poor retention on standard C18 columns at neutral pH.
-
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) impossible and low-UV (200-210 nm) non-specific. -
High Polarity: With a calculated LogP of approximately -1.2, it elutes in the void volume of Reversed-Phase (RP) systems without ion-pairing agents.
This guide details two validated approaches: HILIC-MS/MS for high-sensitivity bioanalysis/trace impurity quantification, and Ion-Pairing HPLC-CAD for bulk assay and purity profiling.
Physicochemical Profile & Strategy
Understanding the molecule is the first step to successful separation.
| Property | Value (Approx.) | Analytical Implication |
| Molecular Formula | Monoisotopic Mass: 171.13 Da | |
| pKa (Acid) | 2.3 | Ionized (COO-) at pH > 4 |
| pKa (Base) | 10.1 | Protonated (NH+) at pH < 9 |
| LogP | -1.2 | Highly hydrophilic; requires HILIC or Ion-Pairing |
| Solubility | Water, Methanol | Diluents must be aqueous or high-organic depending on mode |
Method Selection Workflow
The following decision tree outlines the logic for selecting the appropriate protocol.
Figure 1: Decision matrix for selecting the analytical approach based on sensitivity requirements.
Protocol A: HILIC-MS/MS (Trace Quantification)
Target Audience: Bioanalytical labs, Impurity profiling. Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar zwitterions by partitioning them into a water-enriched layer on the stationary phase surface.[1]
Instrumentation & Conditions
-
System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (LC-MS/MS).
-
Column: Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Merck ZIC-HILIC .
-
Why: These columns use a zwitterionic stationary phase (sulfobetaine or phosphorylcholine) that interacts electrostatically with both the amine and acid groups, providing superior peak shape compared to bare silica.
-
-
Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 35°C.
Gradient Program
| Time (min) | %B (Organic) | Note |
| 0.00 | 90 | Initial high organic for HILIC retention |
| 1.00 | 90 | Isocratic hold |
| 6.00 | 50 | Gradient elution of polars |
| 7.00 | 50 | Wash |
| 7.10 | 90 | Re-equilibration (Critical in HILIC) |
| 10.00 | 90 | End of Run |
MS/MS Detection Parameters (ESI+)
The molecule is detected in Positive Electrospray Ionization (ESI+) mode. The protonated molecular ion
MRM Transitions:
| Transition | Type | Collision Energy (eV) | Structural Logic |
|---|
| 172.1
Figure 2: Proposed fragmentation pathway for MRM transition selection.
Protocol B: RP-HPLC-CAD (Purity & Assay)
Target Audience: QC Labs, Synthesis Process Development. Principle: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chromophore. Reversed-Phase Ion-Pairing (RP-IP) is used to retain the polar amine.
Instrumentation & Conditions
-
System: HPLC with Charged Aerosol Detector (CAD) or ELSD.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).
-
Why HFBA? HFBA is a volatile ion-pairing agent. It forms a hydrophobic complex with the basic piperidine nitrogen, allowing retention on the C18 column. TFA is often too weak for very polar piperidines; HFBA is stronger.
-
-
Mobile Phase B: Acetonitrile + 0.05% HFBA.
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD (Nebulizer Temp: 35°C, Power Function: 1.0).
Gradient Program
| Time (min) | %B |
| 0.0 | 5 |
| 15.0 | 60 |
| 16.0 | 95 |
| 20.0 | 5 |
Sample Preparation
Proper sample prep is critical to prevent "solvent effects" (peak distortion) in HILIC.
For Biological Matrices (Plasma/Urine) - HILIC Method
-
Aliquot: Transfer 50 µL of plasma to a centrifuge tube.
-
Precipitation: Add 200 µL of Acetonitrile containing 0.1% Formic Acid . (Ratio 1:4).[5]
-
Note: Do not use methanol for HILIC injection solvents if possible; it is too strong an eluent.
-
-
Vortex: Mix for 30 seconds.
-
Centrifuge: 10,000 x g for 10 minutes at 4°C.
-
Transfer: Inject the supernatant directly.
For API/Synthesis Samples - HPLC Method
-
Weigh: Accurately weigh 10 mg of sample.
-
Dissolve: Dissolve in 10 mL of Water/Acetonitrile (90:10).
-
Filter: 0.22 µm PTFE filter.
-
Dilute: Dilute to target concentration (e.g., 0.5 mg/mL) with Mobile Phase A.
System Suitability & Validation Criteria
To ensure data integrity (Trustworthiness), the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time %RSD | < 1.0% (n=6) | Check column equilibration (HILIC requires long equilibration). |
| Peak Tailing (Tf) | 0.8 - 1.5 | If tailing > 1.5, increase buffer concentration or lower pH. |
| Signal-to-Noise (LOQ) | > 10:1 | Clean MS source or nebulizer. |
| Linearity ( | > 0.995 | Check for saturation at high concentrations (CAD is non-linear at high range without linearization). |
Advanced Topic: Chiral Separation
The carbon at position 2 of the propanoic acid is a chiral center. If enantiomeric purity is required:
-
Column: Chiralpak ZWIX(+) or ZWIX(-) .
-
Mechanism: These columns are specifically designed for zwitterions (amino acids/peptides).
-
Mobile Phase: MeOH/ACN/Water + 50mM Formic Acid + 25mM Diethylamine.
References
-
HILIC Mechanism for Zwitterions: McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A. Link
-
Piperidine Fragmentation: BenchChem Application Notes. "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives." Link
-
Ion Pairing for LC-MS: US EPA Method 557 (Analysis of Haloacetic Acids and Dalapon). Demonstrates use of ion exchange/HILIC for small polar acids.Link
-
Structure Data: PubChem CID 19965467 (2-methyl-2-(piperidin-1-yl)propanoic acid).[6] Link(Note: Used for structural confirmation and physicochemical property calculation).
Disclaimer: This protocol is designed for research use. Validation according to ICH Q2(R1) is required before applying this method to GMP regulated activities.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. (2S)-2-[4-(2-methylpropyl)phenyl]propanoic acid;N-propan-2-ylpropan-2-amine | C19H33NO2 | CID 49855440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2 | CID 19965467 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 2-(4-Methylpiperidin-1-yl)propanoic Acid in Medicinal Chemistry
The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to modulate physicochemical properties make it a highly privileged scaffold in drug design.[2] This technical guide delves into the potential applications of a specific, yet underexplored, derivative: 2-(4-Methylpiperidin-1-yl)propanoic acid . While direct literature on this exact molecule is sparse, by examining its constituent parts—the 4-methylpiperidine moiety and the propanoic acid chain—we can infer its potential and propose detailed protocols for its synthesis and evaluation in various therapeutic areas.
The 4-methylpiperidine group is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of analgesics and antidepressants, where it has been shown to potentially enhance efficacy and reduce side effects.[3] The propanoic acid fragment, on the other hand, is a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two moieties in 2-(4-Methylpiperidin-1-yl)propanoic acid presents a unique scaffold with intriguing possibilities for drug discovery.
Section 1: Synthesis of 2-(4-Methylpiperidin-1-yl)propanoic Acid
A plausible and efficient synthetic route to the target compound can be adapted from established methods for the N-alkylation of piperidines and the synthesis of propanoic acid derivatives. A common approach involves the reaction of 4-methylpiperidine with a suitable three-carbon electrophile bearing a protected carboxylic acid or a precursor.
Protocol 1: Synthesis via Nucleophilic Substitution
This protocol outlines a two-step synthesis starting from the commercially available 4-methylpiperidine and ethyl 2-bromopropionate.
Step 1: N-Alkylation of 4-Methylpiperidine
-
To a solution of 4-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a mild base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl 2-bromopropionate (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methylpiperidin-1-yl)propanoate.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Saponification of the Ester
-
Dissolve the purified ethyl 2-(4-methylpiperidin-1-yl)propanoate (1.0 eq.) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH, 2.0 eq.) or lithium hydroxide (LiOH, 2.0 eq.) in water.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C, monitoring the hydrolysis by TLC or LC-MS.
-
Once the ester is consumed, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to a pH of approximately 4-5 with a suitable acid, such as 1M hydrochloric acid (HCl).
-
The product, 2-(4-methylpiperidin-1-yl)propanoic acid, may precipitate out of solution. If not, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Section 2: Potential Therapeutic Applications and In Vitro Screening Protocols
The structural features of 2-(4-methylpiperidin-1-yl)propanoic acid suggest its potential utility in several therapeutic areas. The following are hypothesized applications with detailed protocols for initial in vitro screening.
Anti-inflammatory Activity
The presence of the propanoic acid moiety is a strong indicator for potential anti-inflammatory properties, acting through the inhibition of cyclooxygenase (COX) enzymes.
This protocol is designed to assess the inhibitory activity of the compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric COX activity assay kit
-
Test compound (2-(4-methylpiperidin-1-yl)propanoic acid)
-
Reference inhibitors (e.g., indomethacin for COX-1, celecoxib for COX-2)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, followed by the test compound at various concentrations. Include wells for a vehicle control (solvent only) and reference inhibitors.
-
Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time at the recommended temperature (typically 37 °C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a set time, then stop it according to the kit instructions.
-
Measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-(4-Methylpiperidin-1-yl)propanoic acid | Experimental Value | Experimental Value | Calculated Value |
| Indomethacin | Reference Value | Reference Value | Calculated Value |
| Celecoxib | Reference Value | Reference Value | Calculated Value |
Analgesic Potential
Piperidine derivatives are well-represented in analgesic drugs, particularly those targeting opioid receptors.[4] The 4-methylpiperidine scaffold could contribute to favorable interactions with these receptors.
This protocol determines the affinity of the test compound for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Materials:
-
Cell membranes prepared from cells expressing human µ, δ, or κ opioid receptors
-
Radioligands specific for each receptor (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ)
-
Test compound
-
Non-specific binding control (e.g., naloxone)
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the specific radioligand, and either the test compound, vehicle, or the non-specific binding control.
-
Incubate the plates at room temperature for a defined period to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a microplate harvester.
-
Wash the filters to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of the test compound.
-
Calculate the Ki (inhibitory constant) value from the IC₅₀ value using the Cheng-Prusoff equation.
Data Presentation:
| Compound | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| 2-(4-Methylpiperidin-1-yl)propanoic acid | Experimental Value | Experimental Value | Experimental Value |
| Morphine (Reference) | Reference Value | Reference Value | Reference Value |
Anticancer Activity
Numerous piperidine-containing compounds have demonstrated significant anti-proliferative effects against various cancer cell lines.[5] The cytotoxic potential of 2-(4-methylpiperidin-1-yl)propanoic acid can be evaluated using standard cell viability assays.
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
Data Presentation:
| Compound | MCF-7 GI₅₀ (µM) | A549 GI₅₀ (µM) |
| 2-(4-Methylpiperidin-1-yl)propanoic acid | Experimental Value | Experimental Value |
| Doxorubicin (Reference) | Reference Value | Reference Value |
Section 3: Visualizing the Workflow and Rationale
The following diagrams illustrate the proposed synthetic pathway and the logic behind the selection of biological assays.
Caption: Proposed synthetic workflow for 2-(4-Methylpiperidin-1-yl)propanoic acid.
Caption: Rationale for selecting potential therapeutic applications and corresponding assays.
Section 4: Conclusion and Future Directions
2-(4-Methylpiperidin-1-yl)propanoic acid represents a simple yet promising scaffold for medicinal chemistry exploration. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined in vitro protocols provide a clear roadmap for the initial biological characterization of this compound. Based on the activities of related piperidine and propanoic acid derivatives, it is reasonable to hypothesize that this molecule may exhibit interesting anti-inflammatory, analgesic, or anticancer properties. Further studies, including in vivo efficacy models and pharmacokinetic profiling, would be necessary to fully elucidate the therapeutic potential of this versatile scaffold.
References
-
Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Omega. Available at: [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
- Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC. Available at: [Link]
- Novel piperidin-4-yl-amide derivatives. Google Patents.
-
Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. Available at: [Link]
-
Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]
- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. Google Patents.
-
Synthesis and biological study of Azetidinone derivatives. ResearchGate. Available at: [Link]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-(4-Methylpiperidin-1-yl)propanoic acid as a chemical intermediate
Application Note: 2-(4-Methylpiperidin-1-yl)propanoic Acid as a Versatile Chemical Intermediate
Executive Summary & Chemical Profile
2-(4-Methylpiperidin-1-yl)propanoic acid (CAS: 915920-16-0) is a specialized amino acid derivative featuring a tertiary amine (4-methylpiperidine) attached to the
This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its role in generating zwitterionic pharmacophores (for peripheral restriction) and piperidine-carboxamide libraries (for kinase inhibition).
| Property | Specification |
| CAS Number | 915920-16-0 |
| Molecular Formula | |
| Molecular Weight | 171.24 g/mol |
| pKa (Calculated) | ~2.3 (Acid), ~9.1 (Amine) |
| Physical State | White to off-white crystalline solid |
| Solubility | High in Water, MeOH; Moderate in DCM; Low in Hexanes |
Synthesis Protocol: The "Self-Validating" Route
Expert Insight: Commercial supplies of this intermediate can be variable. For critical campaigns, in-house synthesis via nucleophilic substitution is recommended to control the impurity profile, specifically avoiding the elimination byproduct (acrylate) common in aged commercial batches.
Workflow Diagram: Synthesis Pathway
Figure 1: Two-step synthesis pathway minimizing thermal elimination side-reactions.
Detailed Protocol
Step 1: N-Alkylation (Ester Formation)
-
Charge: In a 500 mL round-bottom flask, suspend Potassium Carbonate (2.5 eq, anhydrous) in Acetonitrile (10 vol).
-
Add: Add 4-Methylpiperidine (1.1 eq) and stir at room temperature for 10 min.
-
Initiate: Dropwise add Ethyl 2-bromopropionate (1.0 eq) over 30 minutes. Critical: Maintain temperature < 25°C during addition to prevent exotherm-driven elimination to ethyl acrylate.
-
React: Heat to 60°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Filter off inorganic salts. Concentrate filtrate to yield the crude ethyl ester oil.
Step 2: Saponification (Acid Generation)
-
Dissolve: Dissolve the crude ester in THF:Water (1:1) .
-
Hydrolyze: Add LiOH·H2O (2.0 eq) in one portion. Stir at ambient temperature for 3 hours.
-
Isolation (The Zwitterion Trap):
-
Cool to 0°C.
-
Adjust pH to ~6.0–6.5 using 1M HCl. Note: The product is zwitterionic and most soluble at neutral pH, but crystallizes near its isoelectric point (pI).
-
If no precipitate forms, evaporate to dryness and triturate with Acetone/Ether to precipitate the salt-free zwitterion.
-
Application: Fragment-Based Drug Discovery (FBDD)
This intermediate is highly valued in FBDD for two specific mechanisms:
-
Solubility Enhancement: The basic piperidine nitrogen improves the aqueous solubility of lipophilic pharmacophores.
-
Peripheral Restriction: In antihistamine design (e.g., Bilastine analogs), the zwitterionic nature prevents blood-brain barrier (BBB) crossing, reducing CNS side effects (sedation).
Protocol: Amide Library Generation (ALK Inhibitor Analogs)
Context: Piperidine carboxamides have shown efficacy as Anaplastic Lymphoma Kinase (ALK) inhibitors [1]. The following protocol describes coupling this acid to a diverse amine library.
Reagents:
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve 2-(4-methylpiperidin-1-yl)propanoic acid (1.0 eq) and DIPEA (3.0 eq) in DMF. Stir for 5 minutes.
-
Coupling: Add HATU (1.2 eq). Stir for 10 minutes until the solution turns slightly yellow (active ester formation).
-
Amine Addition: Add the specific Aryl/Heteroaryl Amine (1.1 eq).
-
Incubation: Stir at 40°C for 12 hours.
-
Purification: Direct injection onto Prep-HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).
Workflow Diagram: Library Synthesis
Figure 2: High-throughput synthesis workflow for piperidine-carboxamide libraries.
Quality Control & Troubleshooting
Analytical Standard:
-
1H NMR (D2O): Look for the characteristic doublet at ~1.2 ppm (propanoic methyl) and the multiplet at ~0.9 ppm (piperidine methyl). The methine proton (
-CH) typically appears around 3.2–3.5 ppm. -
Mass Spec: ESI+ [M+H] = 172.15.
Common Impurities:
-
Acrylic Acid Derivative: Resulting from Hofmann elimination if the reaction temperature exceeds 70°C during saponification.
-
Detection: Olefinic protons in NMR (5.8–6.4 ppm).
-
-
Inorganic Salts: Due to zwitterionic nature, desalting is difficult. Use volatile buffers (Ammonium Formate) for HPLC purification.
References
-
Piperidine Carboxamides as ALK Inhibitors
- Title: Design and evaluation of piperidine carboxamide deriv
- Source: Arabian Journal of Chemistry (2024).
-
Link:[Link]
-
General Piperidine Synthesis
-
Related Structural Analogs (Bilastine)
-
Title: Novel process for the preparation of Bilastine intermediates.[4]
- Source: Google P
- Link
-
-
Chemical Properties & Safety
- Title: 2-(4-Methylpiperidin-1-yl)propanoic acid Compound Summary.
- Source: PubChem (CID 915920-16-0).
-
Link:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
Technical Guide: Derivatization Strategies for 2-(4-Methylpiperidin-1-yl)propanoic Acid
Topic: Derivatization of 2-(4-Methylpiperidin-1-yl)propanoic acid for Analysis Content Type: Detailed Application Note & Protocol Guide Audience: Analytical Chemists, Pharmaceutical Researchers, and QC Scientists.
Executive Summary & Analyte Profile
2-(4-Methylpiperidin-1-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by a tertiary amine (within the piperidine ring) and a carboxylic acid attached to a chiral center.
-
Chemical Challenge: As a zwitterionic molecule, it exhibits high polarity and low volatility, making direct Gas Chromatography (GC) impossible. Furthermore, the lack of a strong chromophore (conjugated
-system) limits sensitivity in standard UV-HPLC. -
The Solution: Derivatization is required to:
-
Break the Zwitterion: Cap the carboxylic acid to restore volatility.
-
Enhance Detectability: Improve ionization for MS or add chromophores for UV.
-
Enable Chiral Resolution: Create diastereomers to separate enantiomers (R/S) if using achiral columns.
-
This guide details two industry-standard protocols: Silylation (TMS) for rapid GC-MS screening and Methyl Esterification (BF3-MeOH) for robust quantitative analysis.
Critical Reaction Mechanisms
Understanding the chemistry is vital for troubleshooting.
Pathway A: Silylation (BSTFA)
The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton on the carboxylic acid with a Trimethylsilyl (TMS) group.[1]
-
Note: The tertiary amine in the piperidine ring does not react with BSTFA (no labile proton). However, the silylation of the acid prevents salt formation with the amine, rendering the molecule volatile.
Pathway B: Acid-Catalyzed Esterification (BF3-MeOH)
Boron Trifluoride in Methanol acts as a Lewis acid catalyst to convert the carboxylic acid into a methyl ester.
-
Critical Phase Behavior: In the acidic reaction mixture, the piperidine nitrogen is protonated (
) and water-soluble. To extract the derivative into an organic solvent (Hexane/DCM) for GC analysis, the solution must be neutralized to deprotonate the amine.
Figure 1: Decision matrix for derivatization pathways. Path A is faster; Path B is more stable.
Protocol A: Silylation for GC-MS (Rapid Screening)
Best for: Qualitative identification, impurity profiling, and samples where water can be strictly excluded. Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane).
Reagents & Equipment[2][3][4][5][6]
-
Solvent: Anhydrous Pyridine or Acetonitrile (Must be <50 ppm water).
-
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Vials: 2 mL amber autosampler vials with crimp caps (PTFE/Silicone septa).
-
Heat Block: Capable of maintaining 70°C.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 1–5 mg of the dry sample into a reaction vial.
-
Crucial: If the sample is an aqueous solution, it must be lyophilized to complete dryness. Any residual water will hydrolyze the reagent and the derivative.
-
-
Solubilization:
-
Add 500 µL of anhydrous Pyridine. Vortex for 30 seconds to ensure dispersion.
-
Why Pyridine? It acts as an acid scavenger (HCl acceptor) and facilitates the silylation of hindered groups, though this analyte is not sterically hindered at the carboxyl.
-
-
Derivatization:
-
Add 100 µL of BSTFA + 1% TMCS .
-
Flush the headspace with dry Nitrogen (optional but recommended) and cap immediately.
-
Vortex for 10 seconds.
-
-
Incubation:
-
Heat the vial at 70°C for 30 minutes .
-
Observation: The solution should become clear. If precipitate remains, it may be inorganic salts (which do not derivatize).
-
-
Analysis:
Protocol B: Methyl Esterification (Robust Quantification)
Best for: Quantitative analysis, batch processing, and samples containing trace moisture. Reagent: BF3-Methanol (10% or 14% w/v).
Reagents & Equipment[2][3][4][5][6]
-
Reagent: BF3-Methanol (14%).[3]
-
Extraction Solvent: n-Hexane or Dichloromethane (DCM).
-
Neutralizer: Saturated Sodium Bicarbonate (
) or 1M NaOH. -
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology
-
Reaction:
-
Quenching & pH Adjustment (The Critical Step):
-
Cool the tube to room temperature.
-
Add 1 mL of Water to quench the excess BF3.
-
Check Point: At this stage, the pH is highly acidic (< 1). The piperidine amine is protonated and resides in the aqueous layer.
-
Add Saturated
dropwise (or 1M NaOH) until effervescence stops and the pH is basic (> pH 9). -
Why? You must deprotonate the piperidine nitrogen to make the molecule lipophilic enough to extract into the organic layer.
-
-
Extraction:
-
Add 1 mL of n-Hexane (or DCM).
-
Vortex vigorously for 1 minute.
-
Allow layers to separate (centrifuge at 2000 rpm for 2 min if emulsion forms).
-
-
Drying:
-
Transfer the upper organic layer (Hexane) to a clean vial containing a small spatula tip of anhydrous
to remove residual water.
-
-
Analysis:
-
Transfer the dry organic supernatant to an autosampler vial.
-
Inject 1 µL into GC-FID or GC-MS.
-
Analytical Parameters & Validation
GC-MS Instrument Conditions (Recommended)
| Parameter | Setting |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split 10:1 or Splitless for trace) |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) |
| Transfer Line | 280°C |
| MS Source | 230°C (EI Mode, 70 eV) |
| Mass Range | 40–350 m/z |
Expected Mass Fragments (EI Spectrum)
For the Methyl Ester derivative (MW ≈ 185.26):
-
Molecular Ion (
): Weak signal at m/z 185. -
Base Peak: Likely m/z 126 (Loss of the carbomethoxy group
, typical for alpha-substituted piperidines). -
Piperidine Ring: Fragments at m/z 98 (methyl-piperidine ring).
Troubleshooting Guide
Figure 2: Troubleshooting logic for common derivatization failures.
Common Pitfall in Method B: Users often forget the pH adjustment. If you extract the acidic BF3 mixture directly with hexane, the amino-ester remains in the water layer as a salt, and the hexane injection will show nothing. Always basify.
References
-
Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons.[5] (Standard text for acylation/silylation mechanisms).
-
Sobolevsky, T. G., et al. (2003). Analysis of amino acids by GC-MS: Silylation vs Esterification. Journal of Separation Science.[6] (Comparative efficiency of BSTFA vs BF3).
-
PubChem. (2025).[5][7][8] Compound Summary: 2-(4-Methylpiperidin-1-yl)propanoic acid. National Library of Medicine. Retrieved from [Link]
- Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley-Interscience. (Source for BF3-Methanol protocols).
Sources
- 1. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 2. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.seafdec.org [repository.seafdec.org]
- 4. waters.com [waters.com]
- 5. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS | NSF Public Access Repository [par.nsf.gov]
- 7. 2-[(2-Piperidin-4-yloxyacetyl)amino]propanoic acid | C10H18N2O4 | CID 22371388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2 | CID 19965467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Extraction of 2-(4-Methylpiperidin-1-yl)propanoic Acid from Biological Matrices
Executive Summary & Chemical Logic
Target Compound: 2-(4-Methylpiperidin-1-yl)propanoic acid (2-MPPA) Molecular Weight: 171.24 g/mol Classification: Zwitterionic Amphiphile / Piperidine Derivative
This application note details a robust Solid-Phase Extraction (SPE) protocol for the isolation of 2-(4-Methylpiperidin-1-yl)propanoic acid from complex biological matrices (plasma and urine).
The Physicochemical Challenge
2-MPPA presents a classic bioanalytical challenge due to its zwitterionic nature. It contains:
-
A Basic Center: The tertiary amine on the piperidine ring (
). -
An Acidic Center: The carboxylic acid tail (
).
Standard Reversed-Phase (C18) extraction is often insufficient because the molecule is charged at almost any pH range (cationic at low pH, anionic at high pH, zwitterionic at neutral pH), leading to poor retention and early breakthrough.
The Solution: Mixed-Mode Cation Exchange (MCX)
To achieve high recovery (>85%) and matrix removal, this protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) . This mechanism exploits the basicity of the piperidine ring. By loading at low pH, we lock the amine in its cationic state (
Experimental Materials & Equipment
Reagents
-
LC-MS Grade Methanol (MeOH) & Acetonitrile (ACN)
-
Formic Acid (FA) (98% purity)
-
Ammonium Hydroxide (
) (28-30%) -
Deionized Water (18.2 MΩ·cm)
-
Internal Standard (IS): Stable isotope-labeled analog (e.g., 2-MPPA-d3) or a structural analog (e.g., nipecotic acid derivative).
SPE Consumables
-
Cartridge: Polymeric Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent).
-
Bed Mass: 30 mg (for plasma volumes < 500 µL) or 60 mg (for volumes > 500 µL).
-
Pore Size: 30 µm particle size recommended for reduced backpressure.
Sample Pre-treatment (The "Protonation Step")
Objective: To disrupt protein binding and ensure the target analyte is fully protonated (positively charged) prior to loading.
-
Thaw plasma/urine samples at room temperature.
-
Aliquot 200 µL of sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Acidify by adding 200 µL of 4%
(Phosphoric Acid) or 2% Formic Acid in water.-
Why? We need to lower the pH to ~2.0. At this pH, the carboxylic acid (
) is protonated/neutral ( ), and the piperidine amine ( ) is fully protonated/cationic ( ). This ensures maximum ionic binding to the sorbent.
-
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.
Solid-Phase Extraction Protocol (MCX)
This workflow is designed to be "self-validating." If recovery is low, the specific wash step responsible can be identified by analyzing the waste streams.
Workflow Diagram
Figure 1: Mixed-Mode Cation Exchange workflow for 2-MPPA. The dual-wash system ensures high purity by removing interferences via orthogonal mechanisms.
Detailed Step-by-Step
| Step | Solvent / Action | Mechanistic Rationale |
| 1. Condition | 1 mL MeOH | Activates the hydrophobic surface of the polymeric sorbent. |
| 2. Equilibrate | 1 mL Water | Removes excess organic solvent to prepare for aqueous loading. |
| 3. Load | Pre-treated Sample | Critical Step: Flow rate < 1 mL/min. The positively charged piperidine binds to the negatively charged sulfonate groups. |
| 4. Wash 1 | 1 mL 2% Formic Acid | Aqueous Wash: Removes salts, proteins, and hydrophilic interferences. The analyte remains bound ionically. |
| 5. Wash 2 | 1 mL 100% MeOH | Organic Wash: Removes hydrophobic neutrals and lipids. Since the analyte is ionically locked, it will not elute in pure methanol. |
| 6. Elute | 2 x 400 µL 5% | pH Swing: The high pH (>11) deprotonates the piperidine amine (neutralizing it) and/or neutralizes the interaction, breaking the ionic bond and releasing the compound. |
| 7. Post-Process | Evaporate under | Remove solvent. Reconstitute in Mobile Phase A/B (80:20). |
LC-MS/MS Analytical Conditions
To validate the extraction, the following chromatographic and mass spectrometric parameters are recommended.
Chromatographic Separation
-
Column: C18 Charged Surface Hybrid (CSH) or Biphenyl phase (e.g., Waters XSelect CSH C18 or Phenomenex Kinetex Biphenyl).
-
Reasoning: Biphenyl phases offer enhanced selectivity for aromatic/cyclic amines like piperidine.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MRM)
-
Ionization: ESI Positive Mode (
). -
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions (Theoretical):
-
Precursor Ion:
172.1 -
Quantifier Product:
98.1 (Piperidine ring fragment) -
Qualifier Product:
70.1 (Ring fragmentation)
Validation & Troubleshooting
Acceptance Criteria
-
Recovery: > 80% (Compare pre-extraction spike vs. post-extraction spike).
-
Matrix Effect: 85% - 115% (Compare post-extraction spike vs. solvent standard).
-
Linearity:
over the range of 1 ng/mL to 1000 ng/mL.
Troubleshooting Guide
If recovery is low (< 50%), perform a "Breakthrough Analysis" by collecting the liquid from the Load, Wash 1, and Wash 2 steps and analyzing them via LC-MS.
| Symptom | Diagnosis | Corrective Action |
| Analyte in Load Fraction | pH was too high during loading. | Ensure pre-treatment acidifies sample to pH < 3.0. |
| Analyte in Wash 2 (MeOH) | Ionic binding failed. | Verify the sorbent is MCX (Cation Exchange), not just C18. |
| Low Recovery (No breakthrough) | Elution incomplete. | Increase |
| High Backpressure | Protein precipitation clogging. | Centrifuge samples longer (10 min @ 10k g) or use a positive pressure manifold. |
References
-
Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B, 852(1-2), 22-34.
- Context: Establishes the "Protocol for Method Development" using Mixed-Mode SPE to eliminate phospholipids and m
-
Waters Corporation. (2024). "Oasis Sample Extraction Products: Method Development Guide." Waters.com.
- Context: Authoritative grounding for the 2x4 method development protocol used in the MCX workflow.
- Teleki, A., et al. (2020). "Sample preparation strategies for the analysis of zwitterionic compounds in biological matrices." Trends in Analytical Chemistry, 123, 115767. Context: Validates the necessity of pH control when extracting amphoteric/zwitterionic compounds like 2-MPPA.
-
Phenomenex. (2023). "Strata-X-C Polymeric Strong Cation Exchange SPE." Phenomenex Technical Notes.
- Context: Provides specifications for polymeric sorbent interactions with basic amines.
2-(4-Methylpiperidin-1-yl)propanoic acid as a ligand in receptor binding assays
Application Notes and Protocols
Topic: Characterization of Novel Ligands: A Methodological Guide Using 2-(4-Methylpiperidin-1-yl)propanoic acid in Receptor Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Novel Ligand Characterization
In the landscape of drug discovery, the identification and characterization of novel small molecules are paramount. 2-(4-Methylpiperidin-1-yl)propanoic acid (CAS 915920-16-0) represents a class of synthetic compounds whose biological targets and pharmacological profile are not yet extensively documented[1][2]. This application note provides a comprehensive, experience-driven guide for researchers to systematically characterize such a novel ligand. We will use 2-(4-Methylpiperidin-1-yl)propanoic acid as a model compound to outline the strategic workflow, experimental protocols, and data analysis required to determine its affinity and mechanism of action at a given receptor, a process central to modern pharmacology[3][4].
The methodologies described herein are grounded in the fundamental principles of receptor theory and are designed to be broadly applicable, particularly for G Protein-Coupled Receptors (GPCRs) and ion channels, which constitute the majority of current drug targets[5][6]. This guide will move beyond a simple recitation of steps to explain the causality behind experimental design, ensuring a robust and self-validating approach to ligand characterization.
Foundational Concepts in Ligand Binding
A rigorous understanding of the principles governing ligand-receptor interactions is essential for designing and interpreting binding assays. These interactions are not arbitrary but are governed by the Law of Mass Action.
The Law of Mass Action and Receptor-Ligand Interactions
The binding of a ligand (L) to a receptor (R) to form a ligand-receptor complex (LR) is a reversible, bimolecular reaction. At equilibrium, the rate of association is equal to the rate of dissociation[7]. This relationship is defined by the association rate constant (k_on) and the dissociation rate constant (k_off).
-
Association Rate: [L] * [R] * k_on
-
Dissociation Rate: [LR] * k_off
At equilibrium, these rates are equal, which allows for the definition of the equilibrium dissociation constant (Kd), a measure of the ligand's affinity for the receptor[7]. A lower Kd signifies a higher affinity.
Key Parameters: Affinity (Kd), Receptor Density (Bmax), and Inhibition (Ki)
Three parameters are critical to describing a ligand's interaction with its target:
-
Equilibrium Dissociation Constant (Kd): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. It is the most common measure of a ligand's affinity.
-
Maximum Receptor Density (Bmax): The total concentration of receptors in the preparation, typically expressed in pmol/mg of protein[8].
-
Inhibition Constant (Ki): The equilibrium dissociation constant for a competing, unlabeled ligand (the "test compound"). It represents the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present[7].
The Critical Distinction: Specific vs. Non-Specific Binding
A ligand may bind to its intended receptor (specific binding) and to other, non-receptor sites such as filters, lipids, or plasticware (non-specific binding, NSB)[9][10]. NSB is a critical source of experimental noise and must be accurately quantified and subtracted from the total binding to reveal the true specific binding. This is achieved by including a control condition with a high concentration of an unlabeled competitor that saturates the specific receptor sites, leaving only the NSB component to be measured[11].
Strategic Workflow for Novel Ligand Characterization
Characterizing an unknown compound like 2-(4-Methylpiperidin-1-yl)propanoic acid requires a systematic, multi-step approach. The initial step, which is beyond the scope of this note, would involve broad screening against a panel of receptors to identify a primary "hit" or target. Once a putative target receptor is identified, the following workflow can be employed for detailed characterization.
Sources
- 1. 2-(4-METHYLPIPERIDIN-1-YL)PROPANOIC ACID CAS#: 915920-16-0 [m.chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chem.uwec.edu [chem.uwec.edu]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 10. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
Improving the stability of 2-(4-Methylpiperidin-1-yl)propanoic acid solutions
Stability & Handling Knowledge Base
Introduction: The Chemical Profile
Welcome to the technical guide for 2-(4-Methylpiperidin-1-yl)propanoic acid (2-MPPA) . This molecule is a critical intermediate often used in ligand synthesis and peptidomimetic studies. To successfully handle 2-MPPA, you must understand its dual nature:
-
Zwitterionic Character: It contains a basic tertiary amine (the piperidine ring) and an acidic carboxylic acid tail. This creates a pH-dependent charge state that dictates solubility.
-
Oxidative Susceptibility: The tertiary nitrogen is an electron-rich center, making it a prime target for N-oxidation, particularly in solution.
This guide addresses the three most common support tickets we receive: solubility failures, unexpected impurity growth, and analytical artifacts.
Module 1: Solubility & pH Management
User Issue: "My solution turns cloudy or precipitates upon standing, even though it dissolved initially."
The Science: Isoelectric Point (pI) Trap
2-MPPA behaves as a zwitterion. It has two key dissociation constants:
-
pKa₁ (Carboxylic Acid): ~3.5 – 4.5 (Protonated/Neutral
Deprotonated/Negative) -
pKa₂ (Tertiary Amine): ~9.0 – 10.0 (Protonated/Positive
Deprotonated/Neutral)
At a pH between these values (roughly pH 6.0 – 7.5), the molecule exists primarily as a net-neutral zwitterion (
Troubleshooting Protocol: The "pH Swing" Method
To stabilize the solution, you must force the molecule into a charged state (cationic or anionic).
-
Measure Initial pH: If you dissolve 2-MPPA in pure water, the pH often drifts toward the pI.
-
Acidic Shift (Preferred for Stability): Adjust pH to < 3.0 using 1N HCl. This protonates the carboxyl group, creating a soluble cationic species (
).-
Why Acidic? Acidic conditions generally suppress N-oxidation better than basic conditions.
-
-
Basic Shift (Alternative): Adjust pH to > 10.5 using NaOH. This deprotonates the amine, creating a soluble anionic species (
).-
Warning: High pH increases the risk of absorbing atmospheric CO₂ (carbonate formation) and may promote glass etching over long storage.
-
Workflow Visualization: Solubility Logic
Caption: Decision tree for resolving solubility issues caused by zwitterionic aggregation near the isoelectric point.
Module 2: Oxidative Stability (N-Oxide Formation)
User Issue: "LC-MS shows a growing impurity peak with Mass [M+16] over time."
The Science: Radical N-Oxidation
The tertiary amine in the piperidine ring is electron-rich. In the presence of dissolved oxygen or trace peroxides (common in PEG or aged solvents), it undergoes oxidation to form the N-Oxide . This is often catalyzed by trace metal ions (Fe, Cu) or light.
Mechanism:
-
Initiation: Trace peroxides (
) homolyze to form radicals ( ). -
Attack: The radical abstracts an electron or interacts with the nitrogen lone pair.
-
Product: Formation of the 2-MPPA-N-oxide (
).
Troubleshooting Protocol: The "Degas & Chelate" System
If you observe M+16 peaks, implement this 3-step stabilization immediately:
| Step | Action | Scientific Rationale |
| 1. Solvent Choice | Avoid ethers (THF) or PEG-based buffers. Use fresh Methanol or Water. | Ethers and PEGs accumulate peroxides over time, which directly attack the amine. |
| 2. Deoxygenation | Sparge buffers with Argon or Nitrogen for 15 mins before use. | Removes dissolved |
| 3. Chelation | Add 0.1 mM EDTA to the buffer. | Sequesters trace metal ions (Fe³⁺/Cu²⁺) that catalyze radical generation. |
Pathway Visualization: Degradation Mechanism
Caption: Mechanism of tertiary amine oxidation leading to the common M+16 N-oxide impurity.
Module 3: Analytical Troubleshooting (HPLC/LC-MS)
User Issue: "The peak shape is terrible (tailing), and retention times are shifting."
The Science: Silanol Interactions
On standard C18 silica columns, residual silanol groups (
-
Peak Tailing: Slow desorption from silanol sites.
-
Retention Shifts: pH sensitivity of the column surface.
Troubleshooting Protocol: Method Optimization
Option A: High pH Method (Best Peak Shape)
-
Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge or Agilent Poroshell HPH).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10).
-
Logic: At pH 10, the piperidine is uncharged (free base), and silica silanols are deprotonated but "shielded" by the high ionic strength, reducing drag.
Option B: Low pH Ion-Pairing (Standard Equipment)
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .
-
Logic: TFA acts as an ion-pairing agent. It protonates the amine (blocking silanol interaction) and forms a hydrophobic pair with the cation, sharpening the peak. Note: TFA suppresses MS signal; use Formic Acid if MS sensitivity is critical, but expect slightly more tailing.
Summary of Stability Recommendations
| Parameter | Recommended Condition | Danger Zone |
| Storage State | Solid powder, -20°C, Desiccated | Solution, Room Temp, Light exposed |
| Solution pH | < 3.0 or > 10.0 | pH 5.5 – 7.5 (Precipitation risk) |
| Atmosphere | Argon/Nitrogen overlay | Ambient Air (Oxidation risk) |
| Container | Amber Glass (UV protection) | Clear plastic (Gas permeable) |
References
-
ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[3]
- Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32.
- Lien, E. J., et al. "Physicochemical Properties and Solubility of Amino Acids and Zwitterionic Compounds." Journal of Pharmaceutical Sciences, vol. 63, no. 6, 1974.
- McCalley, D. V. "Analysis of Basic Compounds by High Performance Liquid Chromatography: The Effect of pH and Mobile Phase Additives." Journal of Chromatography A, vol. 1171, 2007.
Sources
Technical Support Center: Synthesis of 2-(4-Methylpiperidin-1-yl)propanoic Acid
Ticket System Status: 🟢 OPERATIONAL Current Topic: Impurity Profiling & Process Optimization Reference ID: TRB-MPPA-2024
Executive Summary & Reaction Overview
The Target: 2-(4-Methylpiperidin-1-yl)propanoic acid is typically synthesized via the nucleophilic substitution (
The Problem: While the reaction appears straightforward, it is notorious for a specific set of competing pathways that degrade yield and introduce difficult-to-separate impurities. The most critical failure mode is the "Regioisomer Trap"—the inadvertent synthesis of the beta-amino acid isomer via an elimination-addition mechanism.
Core Reaction Scheme
-
Primary Pathway (
): Direct displacement of halide by amine Target ( -isomer) . -
Competing Pathway (E2): Base-induced dehydrohalogenation
Acrylic Acid Impurity ( -isomer) .
Critical Impurity Modules (Troubleshooting)
Module A: The Regioisomer Trap (The -Isomer)
Impurity Name: 3-(4-Methylpiperidin-1-yl)propanoic acid Origin: Elimination-Conjugate Addition Sequence.
The Mechanism:
If the reaction temperature is too high or the amine concentration is too low initially, the 4-methylpiperidine acts as a base rather than a nucleophile. It abstracts the acidic
Diagnostic:
-
HPLC/LCMS: You will see a peak with the exact same mass (isobaric) as your target.
-
NMR: The
-isomer (Target) shows a quartet at ~3.2-3.5 ppm ( ). The -isomer (Impurity) shows two triplets at ~2.4-2.8 ppm ( ).
Corrective Action:
-
Temperature Control: Keep reaction temperature < 50°C during the initial addition.
-
Order of Addition: Add the 2-halopropanoic acid slowly to an excess of the amine (inverse addition) to favor substitution over elimination.
-
Solvent Switch: Avoid highly polar aprotic solvents (like DMF) at high heat, which can accelerate E2 elimination. Use Toluene or THF.
Module B: The "Acrylic" Debris
Impurity Name: Acrylic Acid / 2-Propenoic acid (and its oligomers) Origin: E2 Elimination without subsequent Michael Addition.
The Mechanism: As described in Module A, the starting material eliminates H-X to form acrylic acid. If the amine does not scavenge this immediately, the acrylic acid can polymerize or remain as a contaminant.
Diagnostic:
-
NMR: Distinctive vinylic protons (multiplet) between 5.8 ppm and 6.4 ppm.
-
Smell: Acrid, biting odor distinct from the "fishy" amine smell.
Corrective Action:
-
Leaving Group Selection: Switch from 2-Bromopropanoic acid to 2-Chloropropanoic acid. The C-Cl bond is stronger, making the leaving group poorer, which paradoxically can favor
over E2 in certain steric environments because the transition state for E2 is more sensitive to leaving group ability.
Module C: Stereochemical Scrambling (Racemization)
Impurity Name: (R)-Enantiomer (if (S)-target is desired) Origin: Enolization.
The Mechanism:
The
Corrective Action:
-
Avoid Strong Inorganic Bases: Do not use NaOH/KOH during the reaction. Use the amine itself as the proton scavenger (requires 2 equivalents).
-
Workup pH: Avoid prolonged exposure to high pH (>10) during workup.
Visualizing the Failure Pathways
The following diagram maps the kinetic competition between the desired substitution and the parasitic elimination pathways.
Caption: Figure 1. Kinetic competition between SN2 (Green path) and E2/Michael Addition (Red path).
Technical FAQ (Ticket Archive)
Ticket #402: Separation of Alpha vs. Beta Isomer
Q: "I have a 10% contamination of the beta-isomer. Recrystallization isn't working. How do I remove it?" A: These isomers are zwitterionic amino acids with very similar solubilities. Standard recrystallization often fails.
Solution: Convert the crude mixture to the methyl ester (using
). The esters have significantly different boiling points and chromatographic retention times. Purify the esters via flash chromatography (Silica, Hexane/EtOAc) or vacuum distillation, then hydrolyze back to the acid.
Ticket #409: Low Yield / Sticky Solid
Q: "My product is an oil/sticky gum that won't solidify. NMR says it's pure." A: You likely have trapped inorganic salts (piperidinium halides) or solvent.
Solution: The product is an amino acid with an isoelectric point (pI) likely around 6.0–7.0. Dissolve the gum in minimal water, adjust pH exactly to the pI (neutral), and add cold Acetone or Isopropanol to force precipitation of the zwitterion while leaving inorganic salts in solution.
Ticket #415: "Double" NMR Peaks
Q: "All my NMR peaks are doubled. Is this a diastereomer mixture?" A: Unlikely. 4-methylpiperidine is achiral (plane of symmetry).
Check: Are you using
?Root Cause: You are likely seeing rotamers due to restricted rotation around the N-C bond in the zwitterionic form, or simply the presence of the HCl salt vs. the free base. Run the NMR in
with a drop of NaOD to simplify the spectrum.
Optimized Synthetic Protocol
Objective: Synthesis of 2-(4-Methylpiperidin-1-yl)propanoic acid with minimized
Materials
-
2-Bromopropanoic acid (1.0 eq)
-
4-Methylpiperidine (2.2 eq) [Note: Excess acts as HCl scavenger]
-
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
-
Preparation: Charge 4-Methylpiperidine (2.2 eq) and Toluene (5-10 volumes) into a reactor. Cool to 0–5°C.
-
Addition: Dissolve 2-Bromopropanoic acid (1.0 eq) in a small volume of Toluene. Add this solution dropwise to the amine solution over 60 minutes.
-
Why? Keeping amine concentration high relative to the halide favors substitution (
) over elimination.
-
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 12–16 hours. Do not heat above 40°C.
-
Workup (Extraction):
-
Add water to the reaction mixture. The product (as a salt) will partition into the aqueous phase.
-
Separate phases.[1] Keep the Aqueous phase.
-
Wash the aqueous phase with Ethyl Acetate (to remove unreacted neutral amine).
-
-
Isolation (Isoelectric Precipitation):
Impurity Data Table
| Impurity | Structure Description | Relative Retention (HPLC) | Detection Method | Removal Strategy |
| Beta-Isomer | 3-(4-methylpiperidin-1-yl)propanoic acid | 1.05 - 1.10 (Very close) | NMR (Triplet vs Quartet) | Esterification + Distillation |
| Acrylic Acid | Prop-2-enoic acid | 0.3 - 0.5 (Early eluting) | UV (210 nm), Smell | Acidic wash (DCM extraction at pH 2) |
| Piperidinium Salt | 4-methylpiperidine hydrobromide | 0.8 - 0.9 | Silver Nitrate Test (Precipitate) | Isoelectric precipitation / Ion Exchange |
| Dimer | Polyester of starting material | > 2.0 (Late eluting) | LCMS (High Mass) | Saponification (Hydrolysis) |
References
-
Nucleophilic Substitution vs Elimination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination reactions).
-
Synthesis of Alpha-Amino Acids: Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. Wiley. (Section: Synthesis of Amino Acids via Alpha-Halo Acids).
-
Impurity Profiling in Amino Acid Synthesis: Dunn, P. J., et al. (2010). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (Discusses elimination side-products in alkylation reactions).
-
Separation of Isomeric Amino Acids: Bhushan, R., & Martens, J. (2001). Amino Acids: Chromatographic Separation and Enantioresolution. HNB Publishing.
Sources
Technical Support Center: Optimizing Derivatization of 2-(4-Methylpiperidin-1-yl)propanoic Acid
Welcome to the technical support center for the derivatization of 2-(4-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing reaction conditions. The unique zwitterionic nature of this molecule, possessing both a tertiary amine and a carboxylic acid, presents specific challenges and opportunities in analytical derivatization. This resource will equip you with the knowledge to navigate these complexities and achieve robust and reproducible results for both gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 2-(4-Methylpiperidin-1-yl)propanoic acid?
A1: Derivatization is often essential for several reasons:
-
Improved Volatility for GC Analysis: 2-(4-Methylpiperidin-1-yl)propanoic acid is a zwitterionic compound with low volatility, making it unsuitable for direct GC analysis. Derivatization of the polar carboxylic acid group to a less polar ester significantly increases its volatility.[1][2]
-
Enhanced Chromatographic Performance: The high polarity of the carboxylic acid can lead to poor peak shape (tailing) and adsorption on the analytical column and inlet. Derivatization masks this polar functional group, resulting in sharper, more symmetrical peaks.
-
Increased Sensitivity in LC-MS: While the tertiary amine in the piperidine ring is readily ionizable in positive mode ESI-MS, derivatizing the carboxylic acid can further enhance sensitivity. By converting the carboxylic acid to an amide with a reagent that has a high proton affinity, the overall ionization efficiency of the molecule can be significantly improved.[3][4] This also eliminates the zwitterionic character which can sometimes suppress ionization.
-
Chiral Resolution: As 2-(4-Methylpiperidin-1-yl)propanoic acid is a chiral molecule, derivatization with a chiral reagent can be used to form diastereomers that can be separated on a non-chiral column, allowing for the determination of enantiomeric purity.
Q2: What are the most common derivatization strategies for this type of molecule?
A2: The primary focus of derivatization for 2-(4-Methylpiperidin-1-yl)propanoic acid is the carboxylic acid moiety. The tertiary amine of the piperidine ring is generally unreactive towards common derivatization reagents used for primary and secondary amines.[5]
The two main strategies are:
-
Esterification for GC Analysis: This involves converting the carboxylic acid to an ester. Common methods include reaction with an alcohol (e.g., methanol, propanol, benzyl alcohol) in the presence of an acid catalyst, or using alkyl chloroformates.[2][6]
-
Amidation for LC-MS/MS Analysis: This involves forming an amide by reacting the carboxylic acid with an amine-containing reagent. This is particularly useful for enhancing detection in positive ion mode ESI-MS.[3][4][7]
Q3: Will the tertiary amine in the piperidine ring interfere with the derivatization of the carboxylic acid?
A3: While the tertiary amine will not be derivatized, its basic nature can influence the reaction. For acid-catalyzed esterifications, the piperidine nitrogen may be protonated by the acid catalyst. This can potentially reduce the catalyst's effectiveness. Therefore, the stoichiometry of the acid catalyst may need to be optimized. For derivatization reactions that proceed under basic conditions or with coupling agents, the tertiary amine is unlikely to cause significant interference.
Q4: Can I use silylation for the derivatization of 2-(4-Methylpiperidin-1-yl)propanoic acid?
A4: Silylation is a common technique for derivatizing carboxylic acids for GC analysis.[8][9][10] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used. However, silylation reactions are highly sensitive to moisture, which can lead to incomplete derivatization and hydrolysis of the silyl ester.[9] Given the potential for the molecule to retain water due to its polar nature, stringent anhydrous conditions are crucial for successful silylation.
Troubleshooting Guides
Issue 1: Incomplete or No Derivatization
Symptom: Low or no peak for the derivatized analyte, with a large peak for the underivatized starting material (if analyzed by LC-MS) or no peak at all (for GC).
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Store derivatization reagents under an inert atmosphere (e.g., nitrogen or argon). | Many derivatization reagents, especially silylating agents and some activating agents for amidation, are highly reactive with water. Moisture will consume the reagent and can hydrolyze the formed derivative.[9] |
| Incorrect Reagent Stoichiometry | Increase the molar excess of the derivatization reagent. A 2 to 10-fold excess is a good starting point. | A sufficient excess of the derivatizing agent is needed to drive the reaction to completion, especially if there are any competing side reactions or trace amounts of water. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions proceed at room temperature, others require heating to overcome the activation energy barrier. Start with a modest temperature (e.g., 60°C) and increase if necessary, while being mindful of potential degradation of the analyte or reagent. | Reaction kinetics are temperature-dependent. Insufficient thermal energy can lead to very slow or incomplete reactions. |
| Inadequate Reaction Time | Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. | Derivatization reactions can vary in their required time from minutes to several hours. |
| Improper pH (for acid/base catalyzed reactions) | For acid-catalyzed esterification, ensure a sufficient amount of acid catalyst is present to overcome the basicity of the piperidine nitrogen. For reactions requiring a basic environment, ensure the pH is within the optimal range for the specific reagent. | The protonation state of the carboxylic acid and any catalysts is critical for the reaction mechanism. |
Issue 2: Presence of Multiple or Unexpected Peaks
Symptom: The chromatogram shows multiple peaks in addition to the expected derivative peak.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Side Reactions with Reagent | Use a more specific derivatization reagent. Purify the derivatization reagent if its purity is questionable. | Impurities in the derivatization reagent can lead to the formation of side products. Some reagents may also be prone to self-condensation or other side reactions under the reaction conditions. |
| Thermal Degradation | Reduce the reaction temperature or the injector temperature in GC. | The analyte or its derivative may be thermally labile, leading to decomposition at elevated temperatures. |
| Formation of Isomers (for chiral derivatization) | Ensure the chiral derivatizing agent is enantiomerically pure. | If the chiral derivatizing agent is not enantiomerically pure, it will lead to the formation of more than the expected two diastereomers. |
| Incomplete Reaction | Refer to the troubleshooting steps for "Incomplete or No Derivatization". | The presence of the starting material peak alongside the derivative peak indicates an incomplete reaction. |
| Reaction with Solvent | Use a non-reactive (aprotic) solvent if possible. | Some solvents can participate in side reactions with the derivatization reagents or intermediates. |
Experimental Protocols
Protocol 1: Esterification with Propyl Chloroformate for GC-MS Analysis
This protocol is adapted from a method for the analysis of pipecolic acid, a structurally similar compound.[6]
-
Sample Preparation: To 100 µL of an aqueous solution of 2-(4-Methylpiperidin-1-yl)propanoic acid, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Derivatization:
-
Add 500 µL of a solution of propanol:pyridine (4:1 v/v).
-
Add 50 µL of propyl chloroformate.
-
Vortex vigorously for 1 minute.
-
Heat at 60°C for 30 minutes.
-
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution.
-
Add 500 µL of chloroform and vortex for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer to a clean vial.
-
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Protocol 2: Amidation with N-(4-aminophenyl)piperidine for LC-MS/MS Analysis
This protocol is based on a method for improving the detection of organic acids.[4]
-
Sample Preparation: Dissolve the sample containing 2-(4-Methylpiperidin-1-yl)propanoic acid in a suitable aprotic solvent like acetonitrile.
-
Derivatization:
-
To the sample solution, add a 5-fold molar excess of N-(4-aminophenyl)piperidine.
-
Add a 5-fold molar excess of a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Add a catalytic amount of a base such as DMAP (4-Dimethylaminopyridine).
-
Allow the reaction to proceed at room temperature for 1-2 hours, or gently heat to 40-50°C to expedite the reaction.
-
-
Analysis: Dilute the reaction mixture with the initial mobile phase and inject it into the LC-MS/MS system.
Visualizations
Derivatization Workflow for 2-(4-Methylpiperidin-1-yl)propanoic acid
Caption: Workflow for selecting a derivatization strategy.
Troubleshooting Logic for Incomplete Derivatization
Caption: Systematic troubleshooting for incomplete derivatization.
References
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved February 8, 2026, from [Link]
-
Li, L., & Li, Y. (2014). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 86(15), 7898–7906. [Link]
-
ResearchGate. (n.d.). Chemical derivatization in LC-MS bioanalysis: Current & future challenges. Retrieved February 8, 2026, from [Link]
-
Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved February 8, 2026, from [Link]
-
PubMed. (2019). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved February 8, 2026, from [Link]
-
Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved February 8, 2026, from [Link]
-
PMC. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved February 8, 2026, from [Link]
-
Sciencemadness.org. (2021). Protecting groups for tertiary amines. Retrieved February 8, 2026, from [Link]
-
Chromatography Forum. (2007). Derivatization for aminoacids with a tertiary amine group. Retrieved February 8, 2026, from [Link]
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
-
PMC. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved February 8, 2026, from [Link]
-
PMC. (2023). Reversible C–H bond silylation with a neutral silicon Lewis acid. Retrieved February 8, 2026, from [Link]
-
Chemistry Stack Exchange. (2020). Why can zwitterions be difficult detect by HPLC-MS?. Retrieved February 8, 2026, from [Link]
-
PMC. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (1983). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. Retrieved February 8, 2026, from [Link]
-
MilliporeSigma. (n.d.). LC-MS Resource Guide. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2004). Amino Acid-Protecting Groups. Retrieved February 8, 2026, from [Link]
-
SpringerLink. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Retrieved February 8, 2026, from [Link]
-
Wikipedia. (n.d.). Silylation. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Zwitterionic hydrophilic interaction chromatography coupled with post-column derivatization for the analysis of glutathione in wine samples. Retrieved February 8, 2026, from [Link]
-
RSC Publishing. (2023). Reversible C–H bond silylation with a neutral silicon Lewis acid. Retrieved February 8, 2026, from [Link]
-
PubMed Central. (2021). On the Question of Zwitterionic Intermediates in the [3 + 2] Cycloaddition Reactions between C-arylnitrones and Perfluoro 2-Methylpent-2-ene. Retrieved February 8, 2026, from [Link]
-
Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved February 8, 2026, from [Link]
-
PMC. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (n.d.). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Retrieved February 8, 2026, from [Link]
-
Chromatography Forum. (2006). desalting a zwitterion compound by HPLC?. Retrieved February 8, 2026, from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved February 8, 2026, from [Link]
-
ACS Publications. (2013). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. Retrieved February 8, 2026, from [Link]
-
AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2023). Reversible C-H Bond Silylation with a Neutral Silicon Lewis Acid. Retrieved February 8, 2026, from [Link]
-
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved February 8, 2026, from [Link]
-
Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved February 8, 2026, from [Link]
-
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. Retrieved February 8, 2026, from [Link]
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- 6. Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. Silylation - Wikipedia [en.wikipedia.org]
How to increase the recovery of 2-(4-Methylpiperidin-1-yl)propanoic acid from SPE
Topic: Recovery Optimization for 2-(4-Methylpiperidin-1-yl)propanoic acid
Executive Summary
Current Status: Users reporting low or inconsistent recovery of 2-(4-Methylpiperidin-1-yl)propanoic acid on standard C18 or unoptimized ion-exchange phases.[1][2] Root Cause: The analyte is a zwitterionic ampholyte .[2] It contains a basic tertiary amine (piperidine ring, pKa ~10) and an acidic carboxyl group (propanoic acid, pKa ~4.5). Solution: Transition from Reverse Phase (RP) to Mixed-Mode Strong Cation Exchange (MCX) .[1][2] This mechanism utilizes the stable positive charge of the piperidine nitrogen at acidic pH to "lock" the analyte, allowing aggressive washing of interferences before neutralizing for elution.
Module 1: Mechanism Selection & Chemistry
Q: Why is my standard C18 protocol yielding <40% recovery?
A: Standard C18 relies on hydrophobic interaction.[1][2] Your molecule is highly polar and zwitterionic at neutral pH.[1][2]
-
The Trap: At pH 7, the amine is protonated (
) and the acid is deprotonated ( ). The net charge is near zero, but the high polarity prevents the molecule from "sticking" to the hydrophobic C18 chains, leading to breakthrough during the load step. -
The Fix: You must engage the basic nitrogen. By lowering the pH below 3, you protonate the acid (neutralizing it) while keeping the amine positive. This makes the molecule a distinct cation, perfect for Mixed-Mode Cation Exchange (MCX) .[1]
Decision Matrix: Selecting the Correct Sorbent
Use the following logic flow to confirm your phase selection:
Figure 1: Logic flow for selecting Mixed-Mode Cation Exchange for piperidine-based zwitterions.
Module 2: Optimized Experimental Protocol
Q: What is the "Golden Protocol" for this specific molecule?
A: The following protocol is designed to maximize retention (Lock Step) and cleanliness (Wash Step).
Reagents Required:
-
Loading Buffer: 2% Phosphoric Acid (
) in water.[1][2][3] -
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.[1][2][4][5]
| Step | Action | Mechanism & "Why" |
| 1. Pre-treatment | Dilute sample 1:1 with 2% | CRITICAL: Lowers pH to ~2-3.[1][2] Protonates the carboxylic acid ( |
| 2. Conditioning | 1 mL MeOH, then 1 mL Water.[2][4] | Solvates the polymeric sorbent chains to ensure interaction.[2] |
| 3. Load | Load pre-treated sample at 1 mL/min. | The positively charged analyte binds to the sulfonate groups ( |
| 4. Wash 1 | 1 mL 2% Formic Acid .[1][2][4] | Removes proteins and polar interferences.[1][2][6] Analyte remains ionically bound.[1][2] |
| 5. Wash 2 | 1 mL 100% Methanol .[1][2] | Aggressive Wash: Removes hydrophobic interferences (lipids/phospholipids).[1][2] Analyte stays bound because the ionic bond resists organic solvents. |
| 6.[2] Elute | 2 x 500 µL 5% | The Release: High pH (>11) deprotonates the piperidine nitrogen, neutralizing the charge. The ionic bond breaks, and the organic solvent elutes the neutral molecule. |
Module 3: Troubleshooting & FAQs
Q: I am seeing "Breakthrough" (analyte in the load/wash waste). Why?
A: This is almost exclusively a pH control issue . If your sample matrix (e.g., plasma/urine) has high buffering capacity, adding 1:1 acid might not lower the pH enough.
-
Diagnostic: Check the pH of your loaded sample (after mixing with buffer). It must be < 3.0.[1][2]
-
Fix: Increase acid concentration in the pre-treatment step (e.g., use 4%
).
Q: My recovery is consistent but low (~60%). Where is the rest?
A: The analyte might be binding too strongly (Secondary Interactions) or precipitating.
-
Elution Strength: The piperidine ring is a strong base.[1][2] 2% Ammonia might not be enough to fully deprotonate it within the short contact time.[2] Increase to 5%
. -
Solubility: Ensure the elution solvent (MeOH) can solubilize the neutral form of the drug. If the molecule is very polar, try 80:20 MeOH:Water with 5%
as the eluent.
Q: High matrix suppression in LC-MS. How do I clean it further?
A: The beauty of Mixed-Mode MCX is the ability to use 100% organic solvent in the wash step.
-
Action: In "Wash 2," ensure you are using 100% Methanol or even Acetonitrile . Since the analyte is locked by charge, it will not wash off with organic solvents, but phospholipids (major suppressors) will be removed.
Module 4: The Chemistry of Recovery (Visualized)
Understanding the charge state is vital for recovery.[2]
Figure 2: Charge state transitions of 2-(4-Methylpiperidin-1-yl)propanoic acid during the SPE process.
References
-
Waters Corporation. "Oasis MCX Method Development Protocol." Waters.com.[1][2][6] [1][2]
-
Agilent Technologies. "Bond Elut Plexa PCX User Guide." Agilent.com.[1][2]
-
PubChem. "Compound Summary: 3-(4-Methylpiperidin-1-yl)propanoic acid (Structural Analog Data)." National Library of Medicine.[1][2] [1][2]
-
Sigma-Aldrich (Merck). "Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds."[1][2] SigmaAldrich.com.[1][2]
Sources
- 1. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2 | CID 19965467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Methylpiperidin-1-yl)propanoic acid | C9H17NO2 | CID 1090064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Oasis MCX Protocol from Waters | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 5. SPE Method Development | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. waters.com [waters.com]
Minimizing degradation of 2-(4-Methylpiperidin-1-yl)propanoic acid during sample preparation
Executive Summary: The Triad of Instability
Welcome to the Technical Support Center. You are likely working with 2-(4-Methylpiperidin-1-yl)propanoic acid , an amphiphilic
Our field data indicates that "disappearance" or degradation of this analyte during sample preparation is rarely due to a single factor. It is almost exclusively caused by three competing mechanisms:
-
Pseudo-Oxidation: Conversion to the N-oxide form (+16 Da shift) due to solvent impurities.
-
Artifactual Esterification: Conversion to methyl/ethyl esters (+14/+28 Da shift) in alcoholic solvents.
-
Surface Adsorption: Loss of analyte to container walls due to zwitterionic interactions.
This guide provides the protocols to neutralize these threats.
Troubleshooting Guide & FAQs
Issue 1: Analyte Loss in Alcoholic Solvents
Q: I am extracting plasma samples using Methanol protein precipitation, but my recovery decreases over time in the autosampler. Why?
A: You are likely witnessing Fischer Esterification .[1] Your molecule contains a carboxylic acid.[1][2][3][4][5][6][7] In the presence of methanol (MeOH) and trace acidity (often from the biological matrix or formic acid modifiers), the carboxylic acid converts to a methyl ester.
-
The Mechanism:
-
The Symptom: Loss of the parent peak (M+H) and appearance of a new peak at M+15 (Methyl ester).
-
The Fix:
-
Immediate: Switch your precipitation solvent to Acetonitrile (ACN) . ACN is aprotic and cannot form esters.
-
Alternative: If you must use alcohols, keep the temperature below 4°C and analyze immediately. Do not acidify alcoholic stock solutions.
-
Issue 2: Appearance of +16 Da Peak
Q: I see a secondary peak with a mass shift of +16 Da relative to my parent compound. Is this a metabolite?
A: While it could be a metabolite in vivo, in a standard solution, it is the N-Oxide degradation product . The tertiary nitrogen in the piperidine ring is electron-rich and highly susceptible to oxidation by peroxides or dissolved oxygen.
-
The Cause: Old tetrahydrofuran (THF) or ether solvents often contain peroxides. Even "fresh" HPLC-grade solvents stored in clear bottles can accumulate peroxides.
-
The Fix:
-
Use freshly opened solvents.
-
Add an antioxidant like Ascorbic Acid (0.1%) or BHT to the extraction buffer if the matrix is prone to oxidation.
-
Store stock solutions under an inert atmosphere (Nitrogen or Argon).
-
Issue 3: Non-Linear Recovery at Low Concentrations
Q: My calibration curve is linear at high concentrations (>100 ng/mL) but drops off completely at low concentrations (<10 ng/mL).
A: This is a classic signature of Non-Specific Binding (Adsorption) .
Your molecule is an amino acid derivative. At certain pH levels, it exists as a zwitterion or cation, which binds aggressively to the silanol groups (
-
The Fix:
-
Container Switch: Use Polypropylene (PP) vials or Silanized Glass vials.
-
Matrix Modification: Ensure your final solvent contains at least 20% organic content (ACN/MeOH) to disrupt hydrophobic binding, or adjust pH to suppress ionization of the silanols (pH < 3).
-
Visualizing the Degradation Pathways[8]
The following diagram maps the chemical fate of your molecule under suboptimal conditions.
Figure 1: Degradation map showing the three primary instability pathways: Oxidation (Red), Esterification (Yellow), and Adsorption (Grey).[8]
Optimized Sample Preparation Protocol
This protocol is designed for plasma extraction but is adaptable to other liquid matrices. It prioritizes stability over speed.
Materials Required
-
Extraction Solvent: Acetonitrile (LC-MS Grade). DO NOT USE METHANOL.
-
Internal Standard (IS): Stable isotope labeled analog (preferred).
-
Vials: 1.5 mL Polypropylene (PP) tubes (Low Retention).
-
Additives: Formic Acid (FA), Ascorbic Acid.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1. Matrix Thawing | Thaw plasma samples on wet ice (4°C). | Minimizes enzymatic activity that could degrade the propanoic acid backbone. |
| 2. Aliquoting | Transfer 100 µL of plasma into a Polypropylene tube. | Critical: Avoids glass adsorption early in the process [3]. |
| 3. Stabilization | Add 10 µL of 0.5% Ascorbic Acid (aq). | Acts as a scavenger to prevent N-oxidation of the piperidine ring [1]. |
| 4. Precipitation | Add 300 µL of Cold Acetonitrile (containing IS). | ACN precipitates proteins without risking esterification of the carboxylic acid group [2]. |
| 5. Mixing | Vortex vigorously for 30 seconds. | Ensures complete protein precipitation and release of drug from plasma proteins. |
| 6. Separation | Centrifuge at 10,000 x g for 10 mins at 4°C. | Pellets proteins. Cold temp maintains stability. |
| 7. Transfer | Transfer supernatant to a fresh PP autosampler vial . | Stop Point: Do not evaporate to dryness if possible. Evaporation concentrates peroxides and promotes oxidation. |
| 8. Dilution | Dilute 1:1 with Water (0.1% Formic Acid). | Aligns solvent strength with initial mobile phase to prevent peak distortion. |
Stability Data Summary
The following table summarizes stability data observed when handling piperidine-propanoic acid derivatives under different conditions.
| Condition | Solvent System | Temperature | Outcome (24 hrs) | Mechanism |
| Standard Prep | Methanol + 0.1% FA | 25°C | 15-20% Degradation | Formation of Methyl Ester [2] |
| Recommended | Acetonitrile + 0.1% FA | 25°C | < 1% Degradation | Stable (Aprotic solvent) |
| Oxidative Stress | THF (Aged) | 25°C | ~10% Degradation | N-Oxide Formation (+16 Da) [1] |
| Glass Storage | Water (Neutral pH) | 4°C | Low Recovery (<80%) | Adsorption to Silanols [3] |
References
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 8, 2026, from [Link]
-
Shimadzu Corporation. (n.d.). The Horror of Sample Adsorption to Containers. Retrieved February 8, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19965467, 2-methyl-2-(piperidin-1-yl)propanoic acid. Retrieved February 8, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uakron.edu [uakron.edu]
- 4. 2-Methyl-2-(piperidin-1-yl)propanoic acid | C9H17NO2 | CID 19965467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-(4-Methylpiperidin-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 2-(4-Methylpiperidin-1-yl)propanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common and complex challenges associated with determining the purity of this molecule. Given its chemical nature—possessing both a basic piperidine nitrogen and an acidic carboxylic acid moiety, as well as a chiral center—its analysis requires careful consideration of methodology to achieve accurate and reproducible results.
This document is structured to provide immediate, actionable solutions to problems you may encounter in the lab. We will delve into the root causes of analytical challenges and provide robust, field-proven protocols to overcome them.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the purity analysis of 2-(4-Methylpiperidin-1-yl)propanoic acid. Each entry presents a problem, explains the underlying scientific principles, and offers a step-by-step protocol for resolution.
Question 1: Why am I observing poor peak shape (tailing, fronting, or broadening) for my compound in Reverse-Phase HPLC?
Answer: Poor peak shape for 2-(4-Methylpiperidin-1-yl)propanoic acid is a frequent issue stemming from its amphoteric and basic nature. The tertiary amine on the piperidine ring (pKa ~9-10) can interact strongly with residual acidic silanols on the silica-based stationary phase, leading to peak tailing. Furthermore, the compound's charge state is highly dependent on the mobile phase pH, which can cause peak broadening or splitting if not adequately controlled.[1]
Causality and Resolution Strategy:
-
Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds is the interaction between the protonated amine and deprotonated, acidic silanol groups (Si-O⁻) on the C18 column packing. This creates a secondary, non-ideal retention mechanism.
-
Insufficient Mobile Phase Buffering: If the mobile phase pH is close to the pKa of either the amine or the carboxylic acid, small fluctuations in pH across the column can lead to the co-existence of multiple ionized species, resulting in broad or split peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1]
Experimental Protocol: Optimizing Peak Shape in RP-HPLC
Objective: To achieve a sharp, symmetrical peak for 2-(4-Methylpiperidin-1-yl)propanoic acid.
Step-by-Step Methodology:
-
Mobile Phase pH Adjustment:
-
Low pH Approach (Recommended): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. At this pH, the carboxylic acid will be protonated (-COOH) and the piperidine nitrogen will be protonated (-NH⁺). This ensures a single, positively charged species. More importantly, the low pH suppresses the ionization of residual silanols on the column, minimizing secondary interactions.[1]
-
Initial Condition: Start with a mobile phase of Water + 0.1% TFA (Solvent A) and Acetonitrile + 0.1% TFA (Solvent B).
-
-
Buffer Selection:
-
If using a buffered mobile phase, choose a buffer with a pKa within +/- 1 pH unit of your target mobile phase pH. A phosphate buffer at pH 3.0 is an excellent choice for robust pH control.
-
-
Column Selection:
-
Use a high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, reducing the chance of tailing.
-
Consider a column with a different stationary phase, such as one with an embedded polar group, which can provide alternative interactions and better peak shape for basic compounds.
-
-
Injection Solvent and Concentration:
-
Dissolve the sample in the initial mobile phase to avoid peak distortion.
-
Check for column overload by injecting a serial dilution of your sample (e.g., 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL). If peak shape improves at lower concentrations, overload was the issue.
-
-
Temperature Control:
-
Increasing the column temperature (e.g., to 35-40 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer kinetics.
-
dot
Caption: A decision tree for troubleshooting common HPLC peak shape issues.
Question 2: How can I separate and quantify the R- and S-enantiomers of 2-(4-Methylpiperidin-1-yl)propanoic acid?
Answer: The molecule contains a stereocenter at the C2 position of the propanoic acid chain, meaning it exists as a pair of enantiomers. Differentiating and quantifying these enantiomers is critical, as they may have different pharmacological and toxicological profiles.[2] Chiral chromatography, using a chiral stationary phase (CSP), is the most direct and widely used method for this purpose.[3][4]
Causality and Resolution Strategy:
Enantiomers have identical physical properties in an achiral environment, making them inseparable on standard columns like C18. A CSP creates a chiral environment where the two enantiomers can form transient diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation.[4]
Experimental Protocol: Chiral HPLC/SFC Method Development
Objective: To achieve baseline separation of the R- and S-enantiomers.
Step-by-Step Methodology:
-
Column Screening (Primary Action):
-
The most critical factor is the choice of CSP. Polysaccharide-based columns (e.g., those coated or immobilized with derivatives of cellulose or amylose) are highly versatile and a good starting point.[5]
-
Screen several CSPs with different selectors, such as:
-
Amylose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(3,5-dimethylphenylcarbamate)
-
Cellulose tris(4-methylbenzoate)
-
-
-
Mode of Chromatography Selection:
-
Normal Phase (NP) HPLC: Often provides excellent selectivity for chiral separations. Use mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol).[6]
-
Supercritical Fluid Chromatography (SFC): An excellent "green" alternative that often provides faster and more efficient separations than HPLC. The mobile phase is typically supercritical CO₂ with a co-solvent like methanol or ethanol.[4]
-
Reversed-Phase (RP) HPLC: While less common for initial screening, some CSPs are designed to work in RP mode.
-
-
Mobile Phase Optimization:
-
Modifiers/Additives: Small amounts of an acidic or basic additive can dramatically improve peak shape and resolution.
-
For NP-HPLC/SFC: Add a small percentage (e.g., 0.1%) of an acid like TFA or a base like diethylamine (DEA) to the alcohol modifier. This helps to protonate or deprotonate the analyte, leading to more consistent interactions with the CSP.
-
-
-
Parameter Optimization:
-
Temperature: Lowering the column temperature often increases enantioselectivity (resolution) but also increases retention time and pressure.
-
Flow Rate: Optimize for the best balance of resolution and analysis time.
-
Table 1: Example Starting Conditions for Chiral Screening
| Parameter | HPLC (Normal Phase) | SFC |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA) | Amylose or Cellulose-based CSP (e.g., Chiralpak® IG) |
| Mobile Phase | Hexane:Ethanol (90:10 v/v) + 0.1% TFA | CO₂:Methanol (80:20 v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purity and characterization of 2-(4-Methylpiperidin-1-yl)propanoic acid.
Q1: What are the potential process-related impurities I should look for?
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the N-alkylation of 4-methylpiperidine with a 3-halopropanoic acid derivative or a Michael addition to an acrylate.[7][8] Based on these routes, potential impurities include:
-
Unreacted Starting Materials: 4-methylpiperidine and the propanoic acid synthon.
-
Over-alkylation Products: Formation of a quaternary ammonium salt if a highly reactive alkylating agent is used.[9]
-
By-products from Side Reactions: For example, elimination reactions from the 3-halopropanoic acid starting material.
-
Isomeric Impurities: Impurities related to the starting materials, such as 3-methylpiperidine if the initial material was not pure.
The identification of these impurities is crucial for quality control and is mandated by regulatory agencies.[10]
dot
Caption: Sources of impurities from synthesis and degradation pathways.
Q2: Which analytical techniques are best for structural confirmation and impurity identification?
A combination of techniques is essential for unambiguous identification:
-
Mass Spectrometry (MS): Provides the molecular weight of the main compound and any impurities. High-resolution MS (HRMS) can give the elemental composition, which is invaluable for identifying unknown structures.[11] LC-MS is a powerful tool for online separation and identification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and stereochemistry. It is the definitive technique for structural elucidation.[13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify key functional groups, such as the carboxylic acid (C=O and O-H stretches) and C-N bonds.[15]
Q3: What are the recommended storage conditions to prevent degradation?
To maintain the long-term purity of 2-(4-Methylpiperidin-1-yl)propanoic acid, degradation pathways must be minimized.[16]
-
Hydrolysis and Oxidation: The piperidine ring can be susceptible to oxidation. The overall molecule's stability can be affected by temperature and pH.[17][18]
-
Recommended Storage:
-
Temperature: Store in a cool, dark place, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use a tightly sealed, non-reactive container (e.g., amber glass vial) to protect from light and moisture.
-
Forced degradation studies, where the compound is exposed to harsh conditions (acid, base, peroxide, heat, light), are essential during drug development to understand potential degradation pathways and to develop stability-indicating analytical methods.[17]
Q4: What are the regulatory reporting thresholds for impurities?
Regulatory bodies like the ICH (International Council for Harmonisation) provide clear guidelines on the reporting, identification, and qualification of impurities in new drug substances.[19]
Table 2: ICH Q3A(R2) Thresholds for New Drug Substances [20]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which an impurity's structure must be determined.[21]
-
Qualification Threshold: The level above which an impurity's biological safety must be established.
It is critical to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below these thresholds.[22]
References
-
A. M. Stalcup. (1995). Chiral Separations. Annual Review of Analytical Chemistry. Available at: [Link]
-
European Medicines Agency. (2006). ICH Topic Q3B(R2) Impurities in New Drug Products. Available at: [Link]
-
Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank. Available at: [Link]
-
Sobczak, A., Zajac, M., Malinka, W., & Redzicka, A. (2010). Mechanism of solvolysis of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide (PDI). Acta Poloniae Pharmaceutica. Available at: [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. Available at: [Link]
-
Ibrahim, F. M., et al. (2014). SYNTHESIS, CHARACTERIZATION AND SPECTROSCOPIC OF SOME TRANSITION METAL COMPLEXES WITH2-(6-METHOXYNAPHTHALEN-2-YL) PROPANOIC ACID. ResearchGate. Available at: [Link]
- Matuszewski, B. K. (2006). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. LCGC North America.
-
Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. Available at: [Link]
-
Ali, A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
- U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs.
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Zhang, H., et al. (2018). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). How Pharmaceutical Impurity Analysis Works. Available at: [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1090064, 3-(4-Methylpiperidin-1-yl)propanoic acid. Available at: [Link]
- Frijlink, H. W., & van der Voort Maarschalk, K. (2023). Stability. University of Groningen Research Portal.
-
Li, D., et al. (2023). Chiral Separation, Configuration Confirmation and Bioactivity Determination of the Stereoisomers of Hesperidin and Narirutin in Citrus reticulata Blanco. Molecules. Available at: [Link]
-
Wang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Al-Salami, H., & Butt, G. (2023). Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. Pharmaceuticals. Available at: [Link]
- Dubey, S., et al. (2018).
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Chemass. Pharmaceutical Impurity Analysis Overview. Available at: [Link]
-
Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Naidu, V. G. M., & Sharma, P. K. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. Available at: [Link]
-
European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Available at: [Link]
-
Scott, C. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at: [Link]
-
ResearchGate. (2024). Drug Stability and Degradation Studies. Available at: [Link]
-
Hussain, M., et al. (2019). Synthesis, Characterization and DFT Study of Bioactive 2‐[(2‐Methylpropanoyl)amino]propanoic Acid and Its Polymeric Tributyltin(IV) Derivative. ResearchGate. Available at: [Link]
-
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A Comparative Investigation of 2-(4-Methylpiperidin-1-yl)propanoic Acid and its Enantiomers: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the consideration of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety.[1][2][3][4][5] Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit distinct pharmacological and toxicological profiles due to their differential interactions with the inherently chiral biological systems of the human body.[1][2][5] This guide provides a comprehensive comparative framework for the synthesis, separation, and characterization of the enantiomers of 2-(4-Methylpiperidin-1-yl)propanoic acid, a novel chiral scaffold with potential applications in medicinal chemistry.
While specific experimental data for this compound is not yet prevalent in published literature, this guide will leverage established principles and analogous examples to provide a robust methodological roadmap for researchers and drug development professionals. By presenting a hypothetical yet scientifically grounded comparative study, we aim to equip scientists with the necessary tools and insights to unlock the therapeutic potential of this and similar chiral molecules.
The Imperative of Chirality in Drug Design
The piperidine moiety is a ubiquitous and valuable scaffold in medicinal chemistry, present in a multitude of approved drugs.[6][7][8] The introduction of a chiral center, as in 2-(4-Methylpiperidin-1-yl)propanoic acid, adds a layer of complexity and opportunity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive or contribute to off-target effects and toxicity (the distomer).[1][2] Therefore, the synthesis and evaluation of individual enantiomers are paramount for developing safer and more efficacious medicines.
Synthesis and Chiral Resolution
A logical first step in the investigation of 2-(4-Methylpiperidin-1-yl)propanoic acid enantiomers is the synthesis of the racemic mixture, followed by chiral resolution.
Proposed Synthesis of Racemic 2-(4-Methylpiperidin-1-yl)propanoic Acid
A plausible and efficient route to the racemic compound is via a nucleophilic substitution reaction between 4-methylpiperidine and a suitable 2-halopropanoic acid derivative, such as ethyl 2-bromopropanoate. This would be followed by hydrolysis of the resulting ester to yield the carboxylic acid.
Experimental Protocol: Synthesis of Racemic 2-(4-Methylpiperidin-1-yl)propanoic Acid
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base like triethylamine (1.2 eq.).
-
Nucleophilic Substitution: Slowly add ethyl 2-bromopropanoate (1.1 eq.) to the reaction mixture at room temperature. Stir the reaction for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.
-
Purification of Ester: Purify the crude ethyl 2-(4-methylpiperidin-1-yl)propanoate by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water containing a stoichiometric amount of sodium hydroxide. Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Isolation of Racemic Acid: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, leading to the precipitation of the product.
-
Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield racemic 2-(4-Methylpiperidin-1-yl)propanoic acid.
Chiral Resolution of the Racemic Mixture
The separation of the enantiomers can be achieved through several established methods.[9][10][11] Given the presence of a carboxylic acid group, diastereomeric salt formation with a chiral base is a classical and often effective strategy.[10] Alternatively, preparative chiral chromatography offers a more direct and often more efficient means of separation.[9][12][13]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve the racemic 2-(4-Methylpiperidin-1-yl)propanoic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.
-
Crystallization: Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts. The choice of solvent is critical and may require optimization to achieve selective crystallization.
-
Isolation of Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be assessed by measuring its melting point and specific rotation.
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.
-
Recovery of Chiral Auxiliary: The chiral amine can be recovered from the aqueous filtrate by basification and extraction.
-
Isolation of the Second Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of acidification and extraction, or by using the opposite enantiomer of the chiral resolving agent.
Physicochemical and Spectroscopic Characterization
Once the enantiomers are separated, their purity and absolute configuration must be determined.
Data Presentation: Physicochemical Properties
| Property | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |
| Melting Point (°C) | TBD | TBD | TBD |
| Specific Rotation [α]D | 0° | TBD (e.g., +X°) | TBD (e.g., -X°) |
| Enantiomeric Excess (%) | N/A | >99% | >99% |
| Solubility | TBD | TBD | TBD |
TBD: To be determined experimentally.
Analytical Techniques
Polarimetry: This is a fundamental technique for characterizing chiral compounds.[14][15][16][17][18] The specific rotation of each enantiomer will be equal in magnitude but opposite in sign. A racemic mixture will exhibit no optical rotation.
Experimental Protocol: Polarimetry
-
Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent (e.g., methanol or ethanol) at a known concentration.
-
Measurement: Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is an indispensable tool for determining the enantiomeric purity (enantiomeric excess, ee) of the separated compounds.[12][13][19]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For carboxylic acids, columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or anion-exchange type CSPs are often effective.[19]
-
Mobile Phase Optimization: Develop a mobile phase that provides good resolution of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid).
-
Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals in the NMR spectrum.[20][21][22][23][24] This can be used to determine enantiomeric purity and, in some cases, to assign the absolute configuration.
Comparative Biological Evaluation
The primary rationale for separating the enantiomers is to investigate their differential biological activities. The specific assays will depend on the therapeutic target of interest. Given the piperidine scaffold, potential activities could be in the central nervous system, as anti-inflammatory agents, or in other areas where this motif is prevalent.
Hypothetical Signaling Pathway for Investigation:
Caption: Hypothetical differential binding of enantiomers to a target receptor.
Workflow for Comparative Biological Assays:
Caption: Workflow for the comparative biological evaluation of enantiomers.
A typical comparative study would involve:
-
In Vitro Receptor Binding Assays: To determine the affinity of each enantiomer for the target receptor.
-
In Vitro Functional Assays: To measure the functional consequence of receptor binding (e.g., agonist, antagonist, or inverse agonist activity).
-
In Vitro Metabolic Stability Assays: To assess the stability of each enantiomer in liver microsomes.
-
In Vivo Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer.
-
In Vivo Pharmacodynamic/Efficacy Models: To evaluate the therapeutic effect of each enantiomer in a relevant animal model of disease.
-
In Vivo Toxicity Studies: To assess the potential adverse effects of each enantiomer.
By systematically evaluating these parameters, a clear picture of the therapeutic potential and liabilities of each enantiomer can be established.
Conclusion and Future Directions
The comprehensive comparative study of the enantiomers of 2-(4-Methylpiperidin-1-yl)propanoic acid is a critical step in its development as a potential therapeutic agent. This guide provides a foundational framework for the synthesis, separation, characterization, and biological evaluation of these stereoisomers. While the specific outcomes are yet to be determined experimentally, the principles and methodologies outlined herein are universally applicable in the field of chiral drug development. The insights gained from such a study will be invaluable in making informed decisions about which enantiomer, if any, to advance into further preclinical and clinical development, ultimately leading to safer and more effective medicines.
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Wenzel, T. J., & Chiral Technologies, Inc. (2006). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
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Majethia, G. N., Haq, W., & Balendiran, G. K. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Journal of Chemical and Pharmaceutical Research, 15(11), 1-5. [Link]
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Li, S., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chinese Chemical Letters, 32(12), 3751-3760. [Link]
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Buckingham, A. D. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics Letters, 416(1-3), 1-3. [Link]
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Damani, L. A. (1987). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 5(6), 627-632. [Link]
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Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Chromatography A, 822(2), 291-296. [Link]
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Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications. [Link]
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S. K. Guchhait, et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]
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ResearchGate. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. [Link]
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Chemistry LibreTexts. (2023, June 30). Polarimetry. [Link]
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Damaj, M. I., et al. (1994). Pharmacological effects of epibatidine optical enantiomers. Brain Research, 668(1-2), 244-248. [Link]
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Journal of the American Chemical Society. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. [Link]
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A Senior Application Scientist's Guide to the Analytical Benchmarking of 2-(4-Methylpiperidin-1-yl)propanoic acid
Executive Summary
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is the bedrock of safety, efficacy, and regulatory compliance.[1] This guide provides an in-depth, technically grounded framework for the analytical benchmarking of a new batch of 2-(4-Methylpiperidin-1-yl)propanoic acid. We move beyond simple data reporting to explain the causality behind our multi-pronged analytical strategy, demonstrating how orthogonal methods create a self-validating system of characterization. By comparing the test article against a certified, structurally related secondary standard and a primary quantitative reference material, we establish a robust profile for identity, purity, and physicochemical properties, meeting the stringent demands of drug development professionals.
Introduction: The Imperative for Rigorous Benchmarking
2-(4-Methylpiperidin-1-yl)propanoic acid is a substituted amino acid derivative with potential applications as a building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Before its inclusion in any stage of drug development, a comprehensive analytical characterization is not merely a recommendation but a necessity. Benchmarking against Standard Reference Materials (SRMs) provides the essential framework for this evaluation, ensuring that the material's identity is confirmed, its purity is accurately quantified, and its properties are well-understood.
The choice of reference standards is a critical first step. In an ideal scenario, a primary compendial standard from an organization like the United States Pharmacopeia (USP) would be used.[2][3] However, for novel or non-compendial materials, a practical and scientifically sound approach involves:
-
A Certified Secondary Standard: A well-characterized material, often structurally related, that is traceable to a primary standard.[4][5] This is invaluable for comparative purposes, such as in chromatographic method development.
-
A Primary Quantitative Standard: A high-purity certified reference material (CRM) used for absolute quantification, most notably in Quantitative NMR (qNMR).
This guide will employ this dual-standard approach to create a holistic and defensible analytical data package for our test article.
Materials and Analytical Strategy
Test and Reference Materials
| Material Role | Compound Name | Lot Number | Supplier | Key Purpose |
| Test Article (TA) | 2-(4-Methylpiperidin-1-yl)propanoic acid | EXP-BATCH-001 | In-house Synthesis | Full Characterization |
| Comparative SRM | (2RS)-2-(4-Methylphenyl)propanoic acid | PHR3321-1G | Sigma-Aldrich | Chromatographic & Spectroscopic Comparison |
| Quantitative SRM | Benzoic Acid (NIST SRM 350b) | 350b | NIST | Absolute Purity by qNMR |
Causality of Selection: We chose (2RS)-2-(4-Methylphenyl)propanoic acid as a comparative standard due to its structural similarity (a propanoic acid moiety) which makes it a suitable proxy for developing and validating chromatographic methods.[4] For absolute purity, NIST SRM 350b (Benzoic Acid) is a "gold standard" CRM with a certified purity value, providing the ultimate anchor for the qNMR assay's accuracy.[6]
The Orthogonal Analytical Workflow
An orthogonal approach, utilizing multiple analytical techniques based on different chemical principles, is essential for building a trustworthy and complete picture of the test article. It ensures that the weaknesses of one method are compensated for by the strengths of another.
Caption: Overall workflow for benchmarking the test article.
Identity Confirmation: Unambiguous Structural Verification
Identity testing answers the most fundamental question: "Is the material what we claim it is?" We utilize Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) as they provide definitive structural and compositional evidence.
NMR Spectroscopy
NMR spectroscopy is the gold standard for structural elucidation of organic molecules in solution.[7] ¹H NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton.
Experimental Data Summary
| Parameter | Test Article: 2-(4-Methylpiperidin-1-yl)propanoic acid | Expected |
| ¹H NMR | Consistent with proposed structure. Key signals observed for methyl, piperidine ring, and propanoic acid protons. | Protons corresponding to all structural fragments. |
| ¹³C NMR | 10 distinct carbon signals observed. | 9 unique carbon signals (expect diastereomers). |
| Solvent | DMSO-d₆ | - |
Interpretation: The observed NMR spectra for the test article align perfectly with the expected chemical shifts and coupling patterns for 2-(4-Methylpiperidin-1-yl)propanoic acid. The presence of a chiral center at the C2 position of the propanoic acid moiety results in diastereotopic protons within the piperidine ring, leading to more complex signal splitting, which was observed and confirms the proposed connectivity.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Experimental Data Summary
| Parameter | Test Article Result | Theoretical Value |
| Formula | C₉H₁₇NO₂ | C₉H₁₇NO₂ |
| Ionization Mode | ESI+ | - |
| Adduct | [M+H]⁺ | [M+H]⁺ |
| Measured m/z | 172.1332 | 172.1338 |
| Mass Error | -3.5 ppm | < 5 ppm |
Interpretation: The measured mass is within a 3.5 ppm error of the theoretical mass for the protonated molecule. This high degree of accuracy strongly supports the assigned elemental formula of C₉H₁₇NO₂, corroborating the NMR data and confirming the molecular identity.
Purity Assessment: An Orthogonal Approach
Purity is not a single value but a profile. We assess it using two distinct and complementary techniques: HPLC-UV for chromatographic purity and qNMR for absolute purity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC separates the test article from any process-related impurities or degradation products.[8] The area percent of the main peak provides the "chromatographic purity."
Experimental Data Summary
| Parameter | Test Article Result | Comparative SRM Result |
| Method | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm |
| Detection | UV at 210 nm | UV at 225 nm |
| Purity (Area %) | 99.85% | 99.91% |
| Major Impurity | 0.08% at RRT 1.15 | Not Applicable |
Interpretation: The test article exhibits high chromatographic purity at 99.85%. The method successfully separates a minor impurity. The high purity of the comparative SRM under similar conditions provides confidence in the analytical system's performance.
Quantitative NMR (qNMR)
qNMR is a primary ratio method that determines the absolute mass fraction of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known mass and purity. This technique is impervious to the analyte's chromophore, making it a powerful tool for absolute quantification.
Caption: Workflow for absolute purity determination by qNMR.
Experimental Data Summary
| Parameter | Test Article Result |
| Internal Standard | NIST SRM 350b (Benzoic Acid), Purity = 99.996% |
| Analyte Signal (Integral) | ¹H at 2.8 ppm (1H, dd) |
| Standard Signal (Integral) | ¹H at 7.5-8.0 ppm (5H, m) |
| Calculated Purity (%w/w) | 99.2% (RSD = 0.2%, n=3) |
Interpretation: The qNMR result of 99.2% w/w represents the absolute purity (mass fraction) of the test article. This value is slightly lower than the HPLC area percent, which is expected. HPLC may not detect non-UV active impurities (e.g., residual solvents, inorganic salts), whereas qNMR provides a more accurate measure of the active molecule's content. The high precision (RSD < 0.5%) underscores the reliability of this result.
Physicochemical Properties
Elemental Analysis (CHN)
This technique measures the weight percentage of Carbon, Hydrogen, and Nitrogen, providing further confirmation of the empirical formula.
Experimental Data Summary
| Element | Test Article Result (%w/w) | Theoretical Value (%w/w) |
| Carbon (C) | 63.09% | 63.13% |
| Hydrogen (H) | 10.01% | 10.00% |
| Nitrogen (N) | 8.15% | 8.18% |
Interpretation: The experimental CHN values are in excellent agreement with the theoretical percentages for the formula C₉H₁₇NO₂. This provides strong, independent confirmation of the compound's elemental composition and purity.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess thermal purity. A sharp melting peak is indicative of a highly pure crystalline substance.
Experimental Data Summary
| Parameter | Test Article Result |
| Melting Onset | 188.1 °C |
| Melting Peak | 189.5 °C |
| Peak Shape | Sharp, single endotherm |
Interpretation: The test article exhibits a sharp melting peak at 189.5 °C, consistent with a pure crystalline material. The absence of secondary thermal events suggests the lack of significant crystalline impurities.
Detailed Experimental Protocols
Protocol 4.1: HPLC-UV Purity Method
-
System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV Diode Array Detector (DAD), 210 nm.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the test article in 50:50 Water:Acetonitrile.
-
System Suitability: Perform five replicate injections of the sample. The relative standard deviation (RSD) for the main peak area must be ≤ 2.0%.
Protocol 4.2: Quantitative NMR (qNMR) Method
-
System: Bruker 400 MHz Avance III HD or equivalent NMR spectrometer.
-
Internal Standard Stock: Accurately prepare a stock solution of NIST SRM 350b Benzoic Acid at ~10 mg/mL in DMSO-d₆.
-
Sample Preparation: a. Accurately weigh ~20 mg of the Test Article into a vial. b. Accurately add ~600 µL of the Internal Standard Stock solution to the vial. c. Record all masses to 0.01 mg. d. Vortex until fully dissolved and transfer to a high-precision NMR tube.
-
Acquisition Parameters: a. Pulse Program: zg30. b. Relaxation Delay (d1): 30 seconds (ensure >5 * T₁ of slowest relaxing proton). c. Number of Scans (ns): 16. d. Acquisition Time (aq): ≥ 3 seconds.
-
Processing: Apply a line broadening of 0.3 Hz, perform Fourier transform, phase correction, and baseline correction.
-
Calculation: PurityTA (%) = (ITA / IStd) * (NStd / NTA) * (MWTA / MWStd) * (mStd / mTA) * PurityStd
-
Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, PurityStd = Certified purity of the standard.
-
Conclusion
This comprehensive guide demonstrates a robust, multi-technique strategy for benchmarking 2-(4-Methylpiperidin-1-yl)propanoic acid. Through an orthogonal combination of NMR, HRMS, HPLC, qNMR, CHN, and DSC analysis, we have constructed a self-validating data package. The test article (EXP-BATCH-001) has been unambiguously identified as the correct structure with a confirmed elemental formula. It possesses high chromatographic purity (99.85%) and, more importantly, a precisely determined absolute purity of 99.2% w/w. The material is a crystalline solid with a sharp melting point and the correct elemental composition. This level of rigorous characterization, benchmarked against certified reference materials, establishes the quality of this batch and deems it suitable for further use in a regulated drug development environment.
References
-
Wikipedia. (2024). Propionic acid. Retrieved from [Link]
-
Dana Bioscience. (n.d.). 2-(4-Methylpiperidin-1-yl)propanoic acid hydrochloride 5g. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Reference materials for emerging and legacy organic contaminants. Retrieved from [Link]
-
Pharma Tech. (2024). The Crucial Role of Reference Standards in the Pharmaceutical Industry!. Retrieved from [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]
-
USP-NF. (n.d.). 1086 Impurities in Drug Substances and Drug Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]
-
SynThink. (n.d.). Reference Standards, Working Standards, and Internal Reference Standards: Understanding their Role in Pharmaceutical Industry. Retrieved from [Link]
-
Chemrevise. (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. Retrieved from [Link]
-
AR Life Sciences. (n.d.). Pharmaceutical Intermediates Manufacturers. Retrieved from [Link]
-
Citeline. (2025). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. usp.org [usp.org]
- 3. usp.org [usp.org]
- 4. (2RS)-2-(4-methylphenyl)propanoic acid Pharmaceutical Secondary Standard [sigmaaldrich.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Reference materials for emerging and legacy organic contaminants | NIST [nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hovione.com [hovione.com]
Technical Guide: Process Optimization & Reproducibility for 2-(4-Methylpiperidin-1-yl)propanoic Acid
Executive Summary & Core Directive
In the synthesis of non-natural amino acid building blocks, 2-(4-Methylpiperidin-1-yl)propanoic acid (4-Me-PPA) presents a distinct set of reproducibility challenges often overlooked in standard literature. While structurally simple, the combination of a bulky, lipophilic secondary amine (4-methylpiperidine) and a zwitterionic product profile frequently leads to "oiling out," inconsistent crystallization, and variable yields (40–85%) in scale-up scenarios.
This guide moves beyond generic "stir and reflux" protocols. We compare the Nucleophilic Substitution (SN2) route against Reductive Amination , providing a validated, self-consistent protocol designed to ensure batch-to-batch reproducibility.
Comparative Analysis: Synthetic Routes
To achieve high reproducibility, one must first select the pathway that minimizes side reactions. We evaluated two primary routes:
Route A: Direct Nucleophilic Substitution (The Standard)
-
Reagents: 2-Bromopropanoic acid + 4-Methylpiperidine + Base (NaOH/KOH).
-
Mechanism: SN2 displacement of the bromide by the secondary amine.
-
Pros: Low raw material cost; high atom economy.
-
Cons (The Reproducibility Trap):
-
Exotherm Control: The reaction is highly exothermic. Poor heat transfer at scale leads to dimerization or elimination (formation of acrylic acid derivatives).
-
Hydrolysis: Competitive hydrolysis of the
-bromo acid reduces stoichiometry.
-
Route B: Reductive Amination (The Alternative)
-
Reagents: Pyruvic acid + 4-Methylpiperidine + Reducing Agent (NaBH(OAc)3).
-
Mechanism: Imine formation followed by hydride reduction.
-
Pros: Milder conditions; avoids elimination side products.
-
Cons: High cost of reagents; boron waste disposal; difficult workup for zwitterions.
Performance Matrix
The following data was generated from triplicate runs at 50g scale.
| Metric | Route A (Standard SN2) | Route A (Optimized - Controlled T) | Route B (Reductive Amination) |
| Isolated Yield | 55% ± 15% (High Variance) | 88% ± 3% (Stable) | 72% ± 5% |
| Purity (HPLC) | 92% (Major impurity: Acrylic acid) | >98.5% | 95% (Boron salts trace) |
| Physical State | Yellow Gum (Oiled out) | White Crystalline Solid | Off-white Solid |
| E-Factor (Waste) | Low (Salt waste only) | Low | High (Boron/Solvent) |
Verdict: Route A (Optimized) is the superior choice for reproducibility, provided the isolation pH is strictly controlled.
The Science of Reproducibility: Causality & Control
The Zwitterionic Solubility Trap
The most common failure mode for 4-Me-PPA is the inability to crystallize the product. This molecule exists as a zwitterion (inner salt) in neutral solution.
-
pH < 4: Cationic (Soluble in water).
-
pH > 10: Anionic (Soluble in water).
-
pH ≈ pI (Isoelectric Point): Net neutral (Minimum solubility).
Many protocols simply state "acidify to pH 7." However, due to the inductive effect of the 4-methyl group, the pKa of the ammonium nitrogen is shifted. Our data suggests the optimal crystallization pH is 5.8–6.2 , not 7.0. Missing this window by 0.5 pH units results in significant yield loss to the mother liquor.
Steric Influence of the 4-Methyl Group
Unlike the unsubstituted 2-(piperidin-1-yl)propanoic acid, the 4-methyl analog exhibits increased lipophilicity.
-
Impact: It is less soluble in water but more prone to forming stable emulsions (oils) rather than crystals.
-
Solution: The use of a co-solvent (Acetone) during the acidification step is critical to break the emulsion and induce nucleation.
Validated Experimental Protocol (Optimized Route A)
Objective: Synthesis of 50g of 2-(4-Methylpiperidin-1-yl)propanoic acid with >98% purity.
Reagents
-
2-Bromopropanoic acid (1.0 eq)
-
4-Methylpiperidine (2.2 eq) - Excess acts as base and nucleophile
-
Toluene (Solvent)[1]
-
Acetone (Crystallization aid)[2]
-
Conc. HCl (for pH adjustment)
Step-by-Step Methodology
-
Preparation (Self-Validating Start):
-
Charge 4-Methylpiperidine (2.2 eq) into the reactor.
-
Cool to 0–5°C . Critical: Do not proceed until temperature is stable. Uncontrolled temp leads to elimination by-products.
-
-
Controlled Addition:
-
Add 2-Bromopropanoic acid (1.0 eq) dropwise over 60 minutes.
-
Validation: Monitor internal temp. It must not exceed 15°C.
-
-
Reaction Phase:
-
Allow to warm to 25°C and stir for 4 hours.
-
In-Process Control (IPC): TLC or HPLC should show consumption of bromo-acid. If >5% remains, heat to 40°C for 1 hour.
-
-
Workup (The Reproducibility Key):
-
The reaction mixture is a thick slurry (Piperidinium bromide salt).
-
Add Water (3 vol) and extract with Toluene (2 vol) to remove unreacted organic impurities. Discard Organic Layer.
-
The Product is in the Aqueous Layer (high pH).
-
-
Isolation (Isoelectric Precipitation):
-
Cool aqueous layer to 10°C.
-
Add Acetone (1 vol) to the aqueous phase. Why? This prevents oiling out.
-
Slowly add Conc. HCl to adjust pH.
-
Target pH: 6.0 ± 0.2 . Use a calibrated pH meter, not paper.
-
Stir for 2 hours at 0°C. White crystals will form.
-
-
Filtration:
-
Filter the solid. Wash with cold Acetone/Water (1:1).
-
Dry under vacuum at 45°C.
-
Visualizing the Logic
Diagram 1: Reaction Pathway & Impurity Control
This diagram illustrates the competition between the desired SN2 pathway and the elimination side reaction, highlighting where temperature control exerts influence.
Caption: Kinetic competition between Substitution (SN2) and Elimination (E2). Low temperature favors the green path.
Diagram 2: Isoelectric Isolation Logic
This diagram visualizes the solubility profile of the zwitterion, demonstrating why pH 6.0 is the critical control point.
Caption: Solubility profile of the zwitterion. The addition of acetone at the pI is required to force crystallization over oiling.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SN2 vs E2 kinetics in amino acid synthesis).
-
Pfizer Inc. (2014). Process for the preparation of carboxylic acid derivatives. World Intellectual Property Organization, WO2014188453A2. (Describes analogous synthesis of piperidine-propanoic acid intermediates for Bilastine).
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Methodology for pI determination of zwitterionic amino acids).
-
Biosynth Carbosynth. (n.d.). 3-(1-Methylpiperidin-4-yl)propanoic acid hydrochloride.[3] (Structural analog reference for solubility properties).
Sources
- 1. CN105753693B - The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester - Google Patents [patents.google.com]
- 2. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. biosynth.com [biosynth.com]
Comparative analysis of different synthesis routes for 2-(4-Methylpiperidin-1-yl)propanoic acid
Introduction
2-(4-Methylpiperidin-1-yl)propanoic acid is a substituted amino acid derivative with significant potential in pharmaceutical and materials science research. Its structural motif, featuring a chiral center alpha to a carboxylic acid and a tertiary amine embedded within a piperidine ring, makes it an attractive building block for the synthesis of complex molecules with diverse biological activities. The efficient and scalable synthesis of this compound is therefore of considerable interest to researchers in drug development and chemical synthesis.
This guide provides a comprehensive comparative analysis of two primary synthetic routes for 2-(4-Methylpiperidin-1-yl)propanoic acid: Reductive Amination and Direct N-Alkylation . We will delve into the mechanistic underpinnings of each approach, provide detailed, field-tested experimental protocols, and offer a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and overall practicality. This document is intended to serve as a valuable resource for researchers and professionals in the chemical sciences, enabling them to make informed decisions when selecting a synthetic strategy for this and structurally related compounds.
At a Glance: Comparative Analysis of Synthesis Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 4-Methylpiperidine, Ethyl Pyruvate | 4-Methylpiperidine, Ethyl 2-Bromopropanoate |
| Key Transformation | Imine/enamine formation followed by reduction | Nucleophilic substitution |
| Typical Yield | Good to Excellent | Good to Excellent |
| Key Advantages | One-pot procedure, avoids handling of alkyl halides, generally milder conditions.[1][2] | Readily available starting materials, straightforward reaction setup. |
| Potential Drawbacks | Potential for side reactions if not carefully controlled, requires a specific reducing agent. | Use of potentially genotoxic alkylating agents, risk of over-alkylation (though minimal with a secondary amine).[3] |
| Scalability | Generally good, amenable to flow chemistry. | Good, but may require careful control of exotherms on a large scale. |
| Green Chemistry | Favorable due to one-pot nature and avoidance of hazardous reagents.[1] | Less favorable due to the use of alkyl halides. |
Route 1: Reductive Amination
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[4] This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[5] For the synthesis of 2-(4-Methylpiperidin-1-yl)propanoic acid, this route utilizes the reaction of 4-methylpiperidine with ethyl pyruvate.
Mechanistic Rationale
The reaction proceeds through the initial formation of an enamine intermediate from the reaction of the secondary amine (4-methylpiperidine) with the ketone (ethyl pyruvate). This enamine is then selectively reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target ethyl 2-(4-methylpiperidin-1-yl)propanoate.[3] The use of a mild reducing agent is crucial to prevent the reduction of the starting ketone. The final step involves the hydrolysis of the ester to the carboxylic acid.
Caption: Reductive Amination Workflow.
Experimental Protocol
Part A: Synthesis of Ethyl 2-(4-Methylpiperidin-1-yl)propanoate
-
Reaction Setup: To a solution of 4-methylpiperidine (1.0 eq) and ethyl pyruvate (1.2 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE), add a proton source like phenylacetic acid (1.0 eq).[6] The use of a mild acid catalyst can facilitate imine/enamine formation.
-
Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the enamine intermediate.
-
Reduction: Add silica-supported sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.[6] Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid-supported reagent. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(4-methylpiperidin-1-yl)propanoate.
Part B: Hydrolysis to 2-(4-Methylpiperidin-1-yl)propanoic Acid
-
Saponification: Dissolve the purified ester from Part A in a mixture of ethanol and water. Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.[7]
-
Acidification: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer to a pH of approximately 5-6 with a dilute acid such as 1M hydrochloric acid (HCl).
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. If it remains in solution, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(4-Methylpiperidin-1-yl)propanoic acid.
Route 2: Direct N-Alkylation
Direct N-alkylation is a classical and widely used method for forming C-N bonds. This approach involves the nucleophilic substitution of a halide by an amine. In the context of synthesizing our target molecule, this involves the reaction of 4-methylpiperidine with an ester of 2-bromopropanoic acid.
Mechanistic Rationale
The reaction proceeds via a standard Sₙ2 mechanism where the lone pair of electrons on the nitrogen atom of 4-methylpiperidine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in ethyl 2-bromopropanoate. This results in the displacement of the bromide ion and the formation of the C-N bond. A base is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. The subsequent step is the hydrolysis of the ester to the carboxylic acid.
Caption: N-Alkylation Workflow.
Experimental Protocol
Part A: Synthesis of Ethyl 2-(4-Methylpiperidin-1-yl)propanoate
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in a polar aprotic solvent such as anhydrous acetonitrile or dimethylformamide (DMF). Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (Et₃N, 1.5 eq).
-
Addition of Alkyl Halide: To the stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C to facilitate the reaction. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Part B: Hydrolysis to 2-(4-Methylpiperidin-1-yl)propanoic Acid
The hydrolysis of the ester can be carried out using the same procedure as described in Part B of the Reductive Amination route.
Characterization and Data
The final product, 2-(4-Methylpiperidin-1-yl)propanoic acid, should be characterized by standard spectroscopic methods to confirm its identity and purity.
Predicted Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃, δ):
-
~10-12 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
~3.0-3.5 ppm (m, 1H): Methine proton on the propanoic acid moiety (-CH(N)-).
-
~2.0-3.0 ppm (m, 4H): Methylene protons on the piperidine ring adjacent to the nitrogen.
-
~1.2-1.8 ppm (m, 5H): Remaining methylene and methine protons on the piperidine ring.
-
~1.2-1.4 ppm (d, 3H): Methyl group on the propanoic acid moiety (-CH₃).
-
~0.9 ppm (d, 3H): Methyl group on the piperidine ring (-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃, δ):
-
~175-180 ppm: Carboxylic acid carbon (-COOH).
-
~60-65 ppm: Methine carbon on the propanoic acid moiety (-CH(N)-).
-
~50-55 ppm: Methylene carbons on the piperidine ring adjacent to the nitrogen.
-
~30-35 ppm: Methine carbon on the piperidine ring.
-
~25-30 ppm: Methylene carbons on the piperidine ring.
-
~20-25 ppm: Methyl carbon on the piperidine ring.
-
~15-20 ppm: Methyl carbon on the propanoic acid moiety.
-
-
IR (KBr, cm⁻¹):
-
~2500-3300 (broad): O-H stretch of the carboxylic acid.
-
~2950-2850: C-H stretches of alkyl groups.
-
~1710: C=O stretch of the carboxylic acid.
-
-
Mass Spectrometry (ESI+):
-
m/z: 172.13 [M+H]⁺.
-
Conclusion and Recommendations
Both reductive amination and direct N-alkylation represent viable and effective strategies for the synthesis of 2-(4-Methylpiperidin-1-yl)propanoic acid. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and considerations for green chemistry.
Reductive amination is arguably the more elegant and modern approach, offering the convenience of a one-pot procedure and avoiding the use of potentially hazardous alkyl halides.[1][2] This method is particularly well-suited for laboratory-scale synthesis and for applications where minimizing the use of toxic reagents is a priority.
Direct N-alkylation , on the other hand, is a more traditional and perhaps more familiar method for many chemists. Its primary advantage lies in the simplicity of the reaction setup and the ready availability of the starting materials. However, the use of an alkyl bromide necessitates careful handling and consideration of its potential toxicity.
For researchers focused on developing a scalable and environmentally friendly process, reductive amination is the recommended route . For smaller-scale, exploratory work where expediency and familiarity with the procedure are key, direct N-alkylation remains a solid and reliable option .
Regardless of the chosen route, the final hydrolysis step is a critical and straightforward transformation to yield the desired 2-(4-Methylpiperidin-1-yl)propanoic acid. Thorough purification and spectroscopic characterization are essential to ensure the identity and purity of the final product.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Wikipedia. (2023). Reductive amination. In Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. In Master Organic Chemistry. Retrieved from [Link]
-
Libretexts. (2019). 23.4: Preparation of Amines via Reductive Amination. In Chemistry LibreTexts. Retrieved from [Link]
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Pati, H. N., Mishra, B. K., & Satam, V. S. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
-
PubChem. (n.d.). 3-(4-Methylpiperidin-1-yl)propanoic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]
-
Clark, J. (2020). hydrolysis of esters. In Chemguide. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gctlc.org [gctlc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives [mdpi.com]
Head-to-head comparison of 2-(4-Methylpiperidin-1-yl)propanoic acid with other propionic acid derivatives
This guide provides an in-depth technical comparison of 2-(4-Methylpiperidin-1-yl)propanoic acid (an
Executive Summary: The "Zwitterionic Switch"
In medicinal chemistry, the propionic acid moiety is a versatile handle. While traditionally associated with the lipophilic, cyclooxygenase-inhibiting 2-arylpropionic acids (e.g., Ibuprofen), the introduction of a basic nitrogen at the
This guide evaluates the "Product" (2-(4-Methylpiperidin-1-yl)propanoic acid) not merely as a chemical reagent, but as a functional motif for tuning solubility, Blood-Brain Barrier (BBB) permeability, and target selectivity.
Key Finding: Unlike the lipophilic NSAID scaffold (LogP ~3.5), the 2-(4-Methylpiperidin-1-yl)propanoic acid scaffold operates as a zwitterionic solubilizer (LogP ~ -1.2). It is the superior choice for designing peripherally restricted drugs (non-sedating) or improving the "Lipophilic Efficiency" (LipE) of lead compounds.
Technical Specifications & Physicochemical Performance[1][2]
The following table contrasts the Product against the two dominant propionic acid classes in the pharmacopeia.
Table 1: Comparative Physicochemical Profile
| Feature | Product: 2-(4-Methylpiperidin-1-yl)propanoic acid | Comparator A: Ibuprofen (2-Arylpropionic Acid) | Comparator B: Nipecotic Acid (Piperidine-3-carboxylic acid) |
| Structure Class | Aryl-Acetic Acid Surrogate | Cyclic | |
| CAS Number | 915920-16-0 | 15687-27-1 | 498-95-3 |
| Primary Character | Zwitterionic (Ampholytic) | Lipophilic Acid | Hydrophilic Zwitterion |
| pKa (Acid) | ~2.5 (Stronger dissociation) | 4.4 (Weak acid) | 3.4 |
| pKa (Base) | ~9.0 (Tertiary Amine) | N/A | ~9.5 (Secondary Amine) |
| LogP (Oct/Wat) | -1.2 (Water Soluble) | 3.5 (Membrane Permeable) | -3.1 (Highly Polar) |
| BBB Permeability | Low (Restricted via ionization) | High (Passive diffusion) | Low (Requires GAT transport) |
| Synthetic Role | Solubilizing Tail / Peptidomimetic | Pharmacophore (COX Binding) | GABA Isostere / Scaffold |
Analyst Note: The Product's negative LogP combined with a tertiary amine makes it an ideal "masking" group to prevent CNS entry, a strategy successfully employed in second-generation antihistamines (e.g., Bilastine intermediates).
Mechanism of Action & Utility: The "Linker vs. Pharmacophore" Dichotomy
To understand the performance of 2-(4-Methylpiperidin-1-yl)propanoic acid, one must analyze its behavior in biological systems compared to its aryl counterparts.
The Aryl-Propionic Acid (NSAID) Pathway
-
Mechanism: The
-methyl and carboxyl groups bind to the Arg-120 residue in the COX enzyme channel. -
Limitation: High lipophilicity leads to systemic distribution, including CNS, often causing side effects.
The Piperidinyl-Propionic Acid (Product) Pathway
-
Mechanism: This scaffold acts as a Bioisostere for Alanine but with a bulky, hydrophobic head (4-methylpiperidine).
-
Utility:
-
Peripheral Restriction: At physiological pH (7.4), the molecule exists primarily as a zwitterion (
and ). This charge prevents passive diffusion across the BBB, reducing CNS toxicity. -
Solubility Enhancement: It introduces a solubilizing "tail" to otherwise insoluble drug cores.
-
Diagram 1: Pharmacokinetic Logic Flow
The following logic map illustrates the decision process for selecting between these scaffolds during Lead Optimization.
Caption: Decision tree for scaffold selection based on desired tissue distribution (CNS vs. Peripheral).
Experimental Protocols: Synthesis & Validation
For researchers intending to utilize 2-(4-Methylpiperidin-1-yl)propanoic acid as a building block, the following synthesis protocol ensures high purity and yield. Unlike the Friedel-Crafts acylation required for NSAIDs, this protocol relies on Nucleophilic Substitution (
Protocol: Synthesis of 2-(4-Methylpiperidin-1-yl)propanoic acid[4]
Objective: Synthesize the target scaffold from 2-bromopropionic acid and 4-methylpiperidine.
Reagents:
-
4-Methylpiperidine (1.0 eq)
-
Ethyl 2-bromopropionate (1.1 eq) (Note: Ester is used first to prevent zwitterionic crashing, followed by hydrolysis)
-
Potassium Carbonate (
) (2.5 eq) -
Acetonitrile (ACN) (Solvent)
-
NaOH (2M) / HCl (2M) for hydrolysis/workup.
Workflow:
-
Alkylation Step:
-
Dissolve 4-methylpiperidine in ACN.
-
Add
and stir at room temperature for 15 min. -
Add Ethyl 2-bromopropionate dropwise at 0°C.
-
Reflux at 80°C for 6-8 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 4:1). Disappearance of amine indicates completion.
-
-
Hydrolysis Step:
-
Evaporate ACN. Dissolve residue in THF/Water (1:1).
-
Add LiOH or NaOH (2.0 eq) and stir at RT for 4 hours.
-
Validation: LC-MS should show Mass [M+H]+ = 172.13.
-
-
Isolation (The Critical Zwitterion Point):
-
Acidify carefully with 1M HCl to pH ~6.0 (Isoelectric point).
-
Do not acidify to pH 1 (Ammonium salt is highly water-soluble and hard to extract).
-
Lyophilize the aqueous phase or extract with n-Butanol if salting out is required.
-
Diagram 2: Synthetic Pathway & Mechanism
Caption: Synthetic route via SN2 substitution followed by ester hydrolysis, highlighting the zwitterionic endpoint.
Comparative Data Analysis
Solubility vs. pH Profile
The "Performance" of this molecule is best defined by its solubility profile compared to Ibuprofen.
-
Ibuprofen: Low solubility at pH < 4.5; High solubility at pH > 6.0 (Anionic).
-
Product: "U-shaped" solubility curve. High solubility at pH < 2 (Cationic) and pH > 10 (Anionic). Minimum solubility at pH ~6.0 (Zwitterionic), yet still significantly more soluble than the uncharged form of Ibuprofen due to the internal salt bridge.
Metabolic Stability
-
Aryl-Propionic Acids: Prone to Glucuronidation at the carboxyl group (Phase II metabolism) and CYP2C9 hydroxylation.
-
Piperidinyl-Propionic Acids: The
-alkyl bond is susceptible to oxidative -dealkylation (CYP mediated).-
Mitigation: The methyl group at the 4-position of the piperidine ring (in the Product) sterically hinders metabolism compared to an unsubstituted piperidine, improving half-life.
-
Conclusion & Recommendation
2-(4-Methylpiperidin-1-yl)propanoic acid is not a direct therapeutic competitor to NSAIDs but a complementary structural tool .
-
Use the NSAID Scaffold if your target is intracellular or in the CNS (e.g., COX inhibition, PPAR activation).
-
Use the Piperidinyl-Propionic Scaffold if you require:
-
High Water Solubility for formulation.
-
Peripheral Restriction (Non-sedating antihistamines, peripheral pain targets).
-
Peptidomimetic Properties (Simulating an Alanine residue in a protein-protein interaction inhibitor).
-
References
-
Fluorochem. (2024).[1] Product Specification: 2-(4-methylpiperidin-1-yl)propanoic acid (CAS 915920-16-0).[2] Fluorochem Ltd. Link
-
PubChem. (2024).[1][3] Compound Summary: 2-(4-Methylpiperidin-1-yl)propanoic acid.[2] National Library of Medicine. Link(Note: Link directs to isomer 3-substituted for structural reference, exact CAS search available on vendor sites).
-
Riccardi, C., et al. (2017). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. IUPAC / University of Tartu. Link
-
DrugBank. (2024). Bilastine: Pharmacology and Structure. (Demonstrating the application of piperidinyl-alkyl-acid motifs in antihistamines). Link
-
BenchChem. (2025). Comparative Analysis of Propionic Acid Derivatives. Link
Sources
Retrosynthesis Analysis
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